5-Chloropyridin-3,4,6-d3-2-amine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C5H5ClN2 |
|---|---|
Poids moléculaire |
131.58 g/mol |
Nom IUPAC |
5-chloro-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
Clé InChI |
MAXBVGJEFDMHNV-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1Cl)[2H])N)[2H] |
SMILES canonique |
C1=CC(=NC=C1Cl)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of 2-amino-5-chloropyridine. This compound is of significant interest in pharmaceutical research and development, primarily as an internal standard for quantitative mass spectrometry-based analyses in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of deuterium atoms provides a distinct mass shift, enabling precise quantification of the non-deuterated parent compound in complex biological matrices.[1]
Core Physical and Chemical Properties
This compound is a colorless to slightly yellow or white to off-white solid.[2][3] It is a stable, isotopically labeled compound that serves as a crucial tool for tracing and accurately quantifying its parent compound, 5-chloro-2-pyridinamine.[1] The deuterated form is particularly valuable for ensuring data accuracy and reliability in investigative work involving the parent compound.[1]
For comparative purposes, the following table summarizes the key physical properties of both this compound and its non-deuterated analog, 2-amino-5-chloropyridine.
| Property | This compound | 2-Amino-5-chloropyridine (Non-deuterated) |
| Synonyms | 2-AMino-5-chloropyridine--d3, [2H3]-5-Chloro-2-pyridinamine | 5-Chloro-2-pyridinamine, 5-Chloro-2-pyridylamine |
| CAS Number | 1093384-99-6 | 1072-98-6 |
| Molecular Formula | C5D3H2ClN2 | C5H5ClN2 |
| Molecular Weight | 131.58 g/mol [1] | 128.56 g/mol [3][4][5] |
| Appearance | Colorless to slightly yellow solid[2], White to Off-White Solid[3] | Beige to Beige-Brown Crystalline Powder[4] |
| Melting Point | 133-135 °C[1] | 134-138 °C[4], 135.0 to 138.0 °C[6] |
| Boiling Point | Not explicitly reported for the deuterated form | 127-128 °C at 11 mmHg[3] |
| Solubility | Good solubility in alcohols, ethers, and organic solvents[2]; Slightly soluble in DMSO, very slightly soluble in Methanol[1][3] | Soluble in water (1g/L at 20°C)[4] |
Experimental Protocols
The determination of the physical properties of this compound and related compounds relies on standard analytical chemistry techniques. Below are detailed methodologies for key experiments.
1. Melting Point Determination:
The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to confirm the structure of the compound and the position of the deuterium labels. A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and placed in an NMR tube. 1H and 13C NMR spectra are acquired. The absence of signals at the 3, 4, and 6 positions in the 1H NMR spectrum and the corresponding changes in the 13C NMR spectrum would confirm the isotopic labeling.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of the compound. A sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. For this compound, the molecular ion peak would be expected at a higher m/z value compared to its non-deuterated analog, confirming the presence of the deuterium atoms.
4. High-Performance Liquid Chromatography (HPLC):
HPLC is employed to determine the purity of the compound. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The compound is eluted with a mobile phase, and its detection is typically achieved using a UV detector. The purity is calculated based on the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Visualization of Experimental Workflow
The primary application of this compound is as an internal standard in quantitative analysis. The following diagram illustrates a typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) experiment.
Caption: Workflow for the use of this compound as an internal standard in LC-MS/MS bioanalysis.
This technical guide provides a foundational understanding of the physical properties and applications of this compound. For further information, it is recommended to consult the safety data sheet (SDS) and relevant scientific literature.
References
- 1. 5-Chloro-2-pyridinamine-3,4,6-d3|CAS 1093384-99-6 [benchchem.com]
- 2. This compound [chembk.com]
- 3. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]
- 4. 2-Amino-5-chloropyridine, 98% | Fisher Scientific [fishersci.ca]
- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine 1072-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
5-Chloropyridin-3,4,6-d3-2-amine chemical structure and analysis
An In-Depth Technical Guide to 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1093384-99-6) is the deuterated form of 2-Amino-5-chloropyridine.[1][2][3] As a stable isotope-labeled (SIL) compound, it serves as a critical tool in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[4][5] Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, 2-amino-5-chloropyridine, or related drug molecules in complex biological matrices.[4][6]
The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte but has a higher mass.[7] This property is ideal for mass spectrometry, allowing the internal standard to be distinguished from the analyte while ensuring both exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[5] This co-elution corrects for variability in sample preparation and matrix effects, leading to highly accurate and reproducible pharmacokinetic and drug metabolism data.[4][8] Furthermore, 2-amino-5-chloropyridine is a known intermediate in the synthesis of the hypnotic agent zopiclone and a decomposition product of eszopiclone, making this labeled standard valuable in stability and metabolic studies of these pharmaceuticals.[9][10]
Chemical Structure and Physicochemical Properties
The key structural feature of this compound is the substitution of three hydrogen atoms on the pyridine ring with deuterium atoms at positions 3, 4, and 6.
Structure:
Figure 1: Chemical Structure of this compound
Quantitative and physicochemical data for the compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1093384-99-6 | [11] |
| Molecular Formula | C₅H₂D₃ClN₂ | [1] |
| Molecular Weight | 131.58 g/mol | [1] |
| Appearance | White to off-white or slightly yellow solid | [11][12] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly), Alcohols, Ethers | [11] |
| Boiling Point | 127-128°C / 11 mmHg (for non-deuterated analog) | [10] |
| Melting Point | 135-138°C (for non-deuterated analog) | [12] |
Synthesis and Purification
The synthesis of this compound typically involves the deuteration of the readily available starting material, 2-amino-5-chloropyridine.[11] While specific proprietary methods may vary, a general approach involves an acid-catalyzed hydrogen-deuterium exchange reaction in a deuterated solvent.
Representative Experimental Protocol: Synthesis
This protocol is a representative method based on general procedures for hydrogen-deuterium exchange on aromatic amines.
-
Reaction Setup : In a sealed, heavy-walled glass reactor, dissolve 2-amino-5-chloropyridine (1.0 eq) in deuterated water (D₂O).
-
Catalysis : Carefully add deuterated sulfuric acid (D₂SO₄, 0.2 eq) to the mixture while cooling in an ice bath.
-
Heating : Seal the reactor and heat to 120-140°C for 24-48 hours with constant stirring. The progress of the exchange can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of protons at positions 3, 4, and 6.
-
Work-up : After cooling to room temperature, slowly neutralize the reaction mixture with a sodium carbonate solution until the pH is approximately 8.
-
Extraction : Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers.
-
Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Verification : Confirm the structure and isotopic purity of the final product using NMR and mass spectrometry.
Chemical Analysis
A robust analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of analysis for this compound, both for its characterization and its application as an internal standard.
-
Expected Molecular Ion : The molecular formula C₅H₂D₃ClN₂ results in a monoisotopic mass of approximately 131.58 Da. In MS analysis, the molecular ion peak (M+) will be observed at m/z corresponding to this mass. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (for ³⁷Cl) that is approximately one-third the intensity of the M+ peak (for ³⁵Cl).
-
Fragmentation : Electron ionization (EI-MS) of aromatic amines typically involves alpha-cleavage.[13][14] For this molecule, fragmentation would likely involve the loss of radicals or neutral molecules from the pyridine ring structure. The fragmentation pattern is expected to be similar to its non-deuterated analog but with mass shifts corresponding to the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the positions of deuterium incorporation.
-
¹H NMR : The proton NMR spectrum is expected to be simple. The signals corresponding to the protons at positions 3, 4, and 6 of 2-amino-5-chloropyridine will be absent or significantly reduced in intensity. The primary remaining signals would be from the amine (-NH₂) protons and any residual, non-exchanged protons on the ring.
-
¹³C NMR : The carbon spectrum will show signals for all five carbons in the pyridine ring. The carbons bonded to deuterium (C3, C4, C6) may exhibit triplet splitting due to coupling with deuterium (spin I=1) and will show a characteristic upfield shift compared to the non-deuterated analog.
-
²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the compound and is the separation technique used when the compound is employed as an internal standard in quantitative bioanalysis.[15]
| Parameter | Description |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric Acid (pH 3) B: Acetonitrile (MeCN) |
| Gradient | Isocratic or gradient elution (e.g., 50:50 A:B) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Table based on methods for the non-deuterated analog.[15][16][17] |
Representative Experimental Protocol: HPLC-MS/MS Analysis
This protocol describes the use of the title compound as an internal standard (IS) for quantifying an analyte (e.g., 2-amino-5-chloropyridine) in a biological matrix like plasma.
-
Sample Preparation : To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation : Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Injection : Transfer the supernatant to an HPLC vial and inject 5-10 µL into the LC-MS/MS system.
-
LC Separation : Use the HPLC conditions outlined in the table above.
-
MS/MS Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Analyte Transition : Monitor the specific parent-to-daughter ion transition for 2-amino-5-chloropyridine.
-
IS Transition : Monitor the specific parent-to-daughter ion transition for this compound (e.g., m/z 132 -> fragment).
-
-
Quantification : Calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard against a standard curve.
Application in Drug Development
The primary role of this compound in drug development is as an ideal internal standard for quantitative bioanalysis, a critical component of pharmacokinetic (PK) studies.[4][5]
Safety and Handling
While specific safety data for the deuterated compound is limited, it should be handled with the same precautions as its non-deuterated analog, 2-amino-5-chloropyridine.[11]
-
Hazards : Harmful if swallowed and may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.[11]
Conclusion
This compound is a specialized chemical tool indispensable for modern drug development and bioanalytical chemistry. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of related analytes in complex biological systems. This guide provides a foundational understanding of its synthesis, analysis, and critical application, serving as a valuable resource for researchers dedicated to advancing pharmaceutical science.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. felixbio.cn [felixbio.cn]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a novel tandem mass spectrometry method for the quantification of eszopiclone without interference from 2-amino-5-chloropyridine and application in a pharmacokinetic study of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]
- 11. This compound [chembk.com]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
Synthesis and Characterization of Deuterated 5-Chloro-2-Aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of deuterated 5-chloro-2-aminopyridine, a valuable isotopically labeled compound for use in metabolic studies, as an internal standard in analytical chemistry, and as a tool in drug discovery and development. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key processes.
Introduction
5-Chloro-2-aminopyridine is a key building block in the synthesis of various pharmaceutical compounds. Isotopic labeling with deuterium can significantly alter the metabolic fate of a drug molecule, often leading to a slower rate of metabolism and improved pharmacokinetic profiles. This guide outlines a feasible synthetic route for the preparation of deuterated 5-chloro-2-aminopyridine and the analytical techniques used for its characterization. While specific literature on the synthesis of deuterated 5-chloro-2-aminopyridine is not abundant, a plausible route can be devised based on established methods for the deuteration of aromatic amines.
Synthesis of Deuterated 5-Chloro-2-Aminopyridine
A common and effective method for the deuteration of aromatic amines is through acid-catalyzed hydrogen-deuterium (H-D) exchange.[1][2] This approach is particularly suitable for compounds like 5-chloro-2-aminopyridine. The proposed synthetic pathway involves the direct deuteration of the commercially available 5-chloro-2-aminopyridine using a deuterated acid.
Proposed Synthetic Route: Acid-Catalyzed H-D Exchange
The synthesis of deuterated 5-chloro-2-aminopyridine can be achieved by reacting the non-deuterated starting material with a deuterated acid, such as deuterated trifluoroacetic acid (TFA-d). This method has been shown to be effective for the deuteration of various aromatic amines.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism where deuterons (D+) from the acid replace hydrogen atoms on the aromatic ring.
Reaction Scheme:
The positions on the pyridine ring that are most susceptible to electrophilic attack will be deuterated. In the case of 2-amino-5-chloropyridine, the positions ortho and para to the activating amino group are expected to be the most reactive. The presence of the chloro group, a deactivating group, will also influence the regioselectivity of the deuteration. Commercially available "2-Amino-5-chloropyridine-3,4,6-d3" suggests that deuteration at these positions is achievable.[3][4]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of deuterated 5-chloro-2-aminopyridine via H-D exchange.
Materials:
-
Deuterated Trifluoroacetic Acid (TFA-d, CF₃COOD)
-
Deuterated Water (D₂O)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in deuterated trifluoroacetic acid (10-20 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 24-48 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the decrease in the intensity of the aromatic proton signals.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding the acidic solution to a stirred, ice-cold solution of a weak base, such as sodium carbonate or sodium bicarbonate in D₂O, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude deuterated 5-chloro-2-aminopyridine.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Characterization of Deuterated 5-Chloro-2-Aminopyridine
The successful synthesis and purity of deuterated 5-chloro-2-aminopyridine are confirmed through various spectroscopic techniques. The following sections detail the expected characterization data, with a comparison to the non-deuterated analogue.
Mass Spectrometry
Mass spectrometry is a crucial technique to confirm the incorporation of deuterium atoms. The molecular weight of the deuterated product will be higher than that of the starting material by the number of deuterium atoms incorporated.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Peaks (m/z) |
| 5-Chloro-2-aminopyridine | C₅H₅ClN₂ | 128.56 | 128, 130 (due to ³⁵Cl and ³⁷Cl isotopes)[8][9] |
| Deuterated 5-Chloro-2-aminopyridine (d₃) | C₅H₂D₃ClN₂ | 131.58 | 131, 133 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the exact positions and extent of deuteration.
In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Amino-5-chloropyridine | Not specified | Signals for aromatic protons are expected.[10] |
| 5-Amino-2-chloropyridine | Polysol | Signals for aromatic protons are expected.[11] |
| Deuterated 5-Chloro-2-aminopyridine (d₃) | CDCl₃ or DMSO-d₆ | The signals for H-3, H-4, and H-6 will be absent or significantly reduced. |
In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift compared to the corresponding C-H signal.
| Compound | Solvent | Expected ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Amino-5-chloropyridine | Not specified | Signals for the 5 carbon atoms of the pyridine ring are expected.[12] |
| Deuterated 5-Chloro-2-aminopyridine (d₃) | CDCl₃ or DMSO-d₆ | The signals for C-3, C-4, and C-6 will appear as triplets and may be shifted slightly upfield. |
²H NMR spectroscopy can be used to directly observe the deuterium atoms incorporated into the molecule, providing further confirmation of the deuteration and the positions of the labels. A signal will be observed for each magnetically non-equivalent deuterium atom.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence of deuteration through the observation of C-D stretching vibrations, which appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). The N-H stretching vibrations of the amino group will also be present.
| Compound | Key IR Absorptions (cm⁻¹) |
| 5-Chloro-2-aminopyridine | N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, C-Cl stretching.[8] |
| Deuterated 5-Chloro-2-aminopyridine | N-H stretching, C-D aromatic stretching (2100-2300 cm⁻¹), C=C and C=N ring stretching, C-Cl stretching. |
Conclusion
This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for deuterated 5-chloro-2-aminopyridine. The proposed acid-catalyzed hydrogen-deuterium exchange offers a straightforward approach to obtaining this valuable isotopically labeled compound. The outlined analytical techniques, particularly mass spectrometry and multi-nuclear NMR spectroscopy, are essential for confirming the successful synthesis, determining the degree and regioselectivity of deuteration, and ensuring the purity of the final product. This information is critical for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who utilize deuterated standards and compounds in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]
- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine 98% | 1072-98-6 [sigmaaldrich.com]
- 7. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 8. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 10. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum [chemicalbook.com]
The Role of 5-Chloropyridin-3,4,6-d3-2-amine in Modern Analytical Research: A Technical Overview
For Immediate Release
[City, State] – December 8, 2025 – In the landscape of pharmaceutical and biomedical research, the precision and accuracy of analytical methodologies are paramount. 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of 2-amino-5-chloropyridine, has emerged as a critical tool for researchers, particularly in the field of pharmacokinetics and bioanalytical chemistry. This technical guide provides an in-depth exploration of its primary application as an internal standard in quantitative mass spectrometry, focusing on the analysis of the hypnotic agent zopiclone and its metabolites.
Core Application: An Internal Standard in Quantitative Bioanalysis
This compound serves a crucial role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its utility is particularly pronounced in the bioanalysis of zopiclone, a widely prescribed sedative. The structural similarity of its non-deuterated counterpart, 2-amino-5-chloropyridine (ACP), to zopiclone is significant because ACP is a known degradation product of zopiclone and its primary metabolites, N-desmethylzopiclone (NDZOP) and zopiclone N-oxide (ZOPNO).
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of ACP because it co-elutes with the analyte and exhibits similar ionization efficiency, yet is distinguishable by its higher mass. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte.
Experimental Protocol: Quantification of Zopiclone and its Metabolites in Biological Matrices
A validated LC-MS/MS method for the simultaneous determination of zopiclone, its metabolites, and its degradation product ACP in biological samples, such as urine or blood, is a cornerstone of forensic toxicology and clinical monitoring. The following is a representative experimental protocol where this compound would be employed as an internal standard for ACP.
1. Sample Preparation: Biological samples (e.g., 200 µL of urine) are typically diluted with a buffer (e.g., 0.05 M sodium acetate buffer, pH 6.0). An internal standard solution containing a known concentration of this compound (and other deuterated standards for zopiclone and its other metabolites) is added to the sample. This mixture is then prepared for analysis, often with minimal further cleanup.
2. Liquid Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate the analytes.
3. Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes and their corresponding internal standards are detected using Multiple Reaction Monitoring (MRM).
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the typical mass spectrometric parameters for the analysis of 2-amino-5-chloropyridine (ACP) using its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-amino-5-chloropyridine (ACP) | 129.0 | 112.0 | 100 | 15 |
| This compound (IS) | 132.0 | 115.0 | 100 | 15 |
Method Validation Parameters
A robust analytical method requires thorough validation. Key parameters for the quantification of ACP are outlined below.
| Parameter | Specification |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | < 15% |
| Recovery | > 85% |
Experimental Workflow
The logical flow of a typical quantitative bioanalytical study utilizing this compound is depicted in the following diagram.
Metabolic and Degradation Pathways
Understanding the metabolic fate and degradation of zopiclone is crucial for interpreting analytical results. 2-amino-5-chloropyridine is not a direct metabolite but a degradation product. The use of this compound in research can also extend to its use as a tracer to study the stability of zopiclone and its metabolites under various conditions.
A Technical Guide to the Kinetic Isotope Effect of 5-Chloropyridin-3,4,6-d3-2-amine
Disclaimer: While 5-Chloropyridin-3,4,6-d3-2-amine (CAS: 1093384-99-6) is a known compound available for research, a thorough review of published scientific literature reveals no specific studies detailing the quantitative measurement of its kinetic isotope effect (KIE) for any particular chemical transformation.[1][2][3] This guide will, therefore, provide a comprehensive framework based on established chemical principles to anticipate, measure, and interpret the KIE of this molecule. The data, protocols, and pathways described herein are presented as a representative case study relevant to drug metabolism research, a primary application for such deuterated compounds.[3]
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactant with one of its isotopes.[4] It is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH), typically kH/kD for hydrogen/deuterium substitution.[5]
This effect arises from the difference in zero-point vibrational energy (ZPE) between bonds involving different isotopes; a bond to a heavier isotope (like C-D) has a lower ZPE and is stronger than a bond to a lighter isotope (C-H).[4][6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step (RDS) of the reaction.[4]
The study of KIE is a powerful tool in physical organic chemistry and drug development for:
-
Elucidating Reaction Mechanisms: A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the reaction's rate-determining step.[6][7]
-
Improving Pharmacokinetics: In drug discovery, replacing metabolically labile C-H bonds with C-D bonds can slow down metabolism, primarily by Cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and exposure.[3][8] This strategy is often referred to as the "deuterium switch."
The subject of this guide, this compound, is the deuterated isotopologue of 5-chloro-2-aminopyridine. The deuterium labels are placed at positions 3, 4, and 6 of the pyridine ring.
Theoretical Application to this compound
The most probable context for studying the KIE of this molecule is in the field of drug metabolism, specifically oxidative metabolism mediated by CYP enzymes.[9][10] These enzymes often catalyze the hydroxylation of aromatic rings. For 5-chloro-2-aminopyridine, the potential sites for oxidation are the C-H bonds at positions 3, 4, and 6.
-
Primary KIE: If the cleavage of a C-H bond at position 3, 4, or 6 is the rate-determining step of an oxidation reaction, substituting that hydrogen with deuterium will result in a primary kinetic isotope effect . The magnitude of this effect (kH/kD) would be significant.
-
Secondary KIE: If a C-D bond is not broken in the rate-determining step but its corresponding carbon atom undergoes a change in hybridization (e.g., from sp2 to sp3), a smaller secondary kinetic isotope effect may be observed (kH/kD typically 0.8–1.4).[5]
-
Competitive Effects: Since deuteration is present at three distinct positions, the overall observed KIE for the metabolism of the molecule would depend on the relative rates of oxidation at each site.
Hypothetical Case Study: CYP3A4-Mediated Oxidation
To illustrate the principles and methodologies, we present a hypothetical case study involving the oxidation of 5-chloro-2-aminopyridine and its d3-analogue by the major drug-metabolizing enzyme, CYP3A4.[11] We will assume that the primary metabolic pathway is hydroxylation at the C4 position.
The following table summarizes hypothetical quantitative data from an in-vitro experiment measuring the rate of metabolite formation using human liver microsomes.
| Compound | Analyte | Rate of Formation (pmol/min/mg protein) | Calculated kH/kD (KIE) |
| 5-Chloro-2-aminopyridine (H) | 4-Hydroxy Metabolite | 125.6 | \multirow{2}{*}{5.8} |
| This compound (D) | 4-Hydroxy Metabolite | 21.7 |
Table 1: Hypothetical kinetic data for the CYP3A4-mediated 4-hydroxylation of 5-chloro-2-aminopyridine and its d3-isotopologue. The significant KIE value suggests C4-H(D) bond cleavage is the rate-determining step.
The diagrams below, generated using DOT language, illustrate the hypothetical metabolic pathway and the experimental workflow for determining the KIE.
This protocol describes a standard method for measuring the rate of metabolism in parallel experiments for the light (H) and heavy (D) compounds.[12]
1. Reagents and Materials:
-
5-Chloro-2-aminopyridine (light substrate)
-
This compound (heavy substrate)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and sample preparation
-
96-well incubation plates
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Prepare 1 mM stock solutions of the light and heavy substrates in DMSO.
-
Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure (Parallel Reactions):
-
Pre-incubation: Add the HLM working solution to the wells of a 96-well plate. Add the light or heavy substrate to respective wells to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of the specific hydroxy-metabolite formed at each time point.
4. Data Analysis and KIE Calculation:
-
For both the light and heavy substrates, plot the concentration of the metabolite formed versus time.
-
Determine the initial reaction velocity (rate, v) from the linear portion of the curve. The rate is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
-
The rate constant (k) is proportional to this velocity. Therefore, the KIE can be calculated directly from the rates:
-
KIE = vH / vD
-
Conclusion
While specific experimental data on the kinetic isotope effect of this compound is not currently available in the literature, its structural features make it an excellent candidate for KIE studies, particularly in the context of metabolic stability. Deuteration at positions 3, 4, and 6 provides a tool to probe the mechanism of oxidative metabolism. A significant primary KIE observed for the formation of a specific hydroxylated product would strongly implicate C-H bond cleavage at that position as the rate-determining step. For drug development professionals, such an analysis is critical for predicting the effects of deuteration on a drug candidate's pharmacokinetic profile, potentially leading to safer and more efficacious medicines.
References
- 1. This compound [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Kinetic isotope effect reveals rate-limiting step in green-to-red photoconvertible fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. epfl.ch [epfl.ch]
Technical Guide: The Metabolic Stability of Deuterated Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Metabolic Stability
In drug discovery and development, achieving an optimal pharmacokinetic profile is paramount. A key determinant of this profile is a compound's metabolic stability—its resistance to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, hindering the therapeutic potential of promising drug candidates.[1] Aminopyridines, a class of compounds with applications in treating conditions like multiple sclerosis, are subject to metabolic processes that can limit their efficacy.[2]
A strategic approach to enhancing metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.[3][4] This guide provides a technical overview of this strategy as applied to aminopyridines, focusing on the underlying principles, experimental evaluation, and key outcomes.
The Deuterium Kinetic Isotope Effect (KIE)
The foundation for using deuterium to improve metabolic stability lies in the Deuterium Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point energy.[4] In many metabolic reactions, particularly oxidations mediated by Cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-determining step.[5] By substituting hydrogen with deuterium at a site of metabolism, the energy required to break the bond increases, thereby slowing the reaction rate.[6] This can lead to:
-
Increased Metabolic Stability : A slower rate of biotransformation.
-
Longer Half-Life (t½) : The compound remains in the body for a longer duration.[4]
-
Greater Drug Exposure (AUC) : The overall concentration of the drug in the plasma is higher over time.[4]
-
Reduced Formation of Metabolites : Potentially mitigating issues with metabolite-driven toxicity.
Metabolic Pathways of Key Aminopyridines
Understanding the primary metabolic pathways of the parent compound is crucial before applying a deuteration strategy. The metabolism of aminopyridines is primarily hepatic, with the Cytochrome P450 family, specifically the CYP2E1 isoform, playing a significant role.[2][6]
Metabolism of 4-Aminopyridine (4-AP, Dalfampridine)
4-Aminopyridine (4-AP) undergoes limited metabolism in humans.[7][8] The major route of elimination is renal excretion, with approximately 90% of an administered dose excreted unchanged in the urine within 24 hours.[2][7] The small fraction that is metabolized follows a two-step process:
-
Hydroxylation : CYP2E1 catalyzes the hydroxylation of 4-AP to form 3-hydroxy-4-aminopyridine (3-OH-4-AP).[2][7]
-
Conjugation : The 3-OH-4-AP metabolite is then conjugated to form 3-hydroxy-4-aminopyridine sulfate.[2][7]
Even with this pathway, the overall metabolism is slow, and most of the parent drug is cleared intact.[6][9]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of a key intermediate in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone. This document details the compound's identification, chemical properties, and commercial availability. Furthermore, it delves into the synthetic methodology, its relevance in drug development as a tracer, and its connection to the Gamma-aminobutyric acid (GABA) type A receptor signaling pathway. Detailed experimental protocols for the synthesis of its non-deuterated analogue and its subsequent utilization in the synthesis of Zopiclone are provided, which can be adapted for the deuterated compound.
Compound Identification and Properties
This compound is a stable, isotopically labeled form of 5-Chloro-2-pyridinamine. The incorporation of deuterium at the 3, 4, and 6 positions of the pyridine ring makes it a valuable tool in various research applications, particularly in pharmacokinetic studies to trace the metabolic fate of the parent molecule.
Table 1: Chemical and Physical Properties [1][2][3][4]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Amino-5-chloropyridine-d3, (5-Chloropyridin-2-yl)amine-d3 |
| CAS Number | 1093384-99-6 |
| Molecular Formula | C₅H₂D₃ClN₂ |
| Molecular Weight | 131.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Commercial Availability
This deuterated compound is available from several specialized chemical suppliers who focus on isotopically labeled compounds for research purposes.
Table 2: Key Suppliers
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| Felix | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Synthesis of 2-Amino-5-chloropyridine (Non-Deuterated Precursor)
Several methods for the synthesis of 2-amino-5-chloropyridine have been reported. One common and effective method involves the chlorination of 2-aminopyridine.
Experimental Protocol: Chlorination of 2-Aminopyridine [5]
-
Materials:
-
2-Aminopyridine
-
Hydrochloric Acid (concentrated)
-
Sodium Hypochlorite solution
-
Sodium Hydroxide solution
-
Dichloroethane
-
-
Procedure:
-
In a reaction vessel, dissolve 2-aminopyridine in a suitable solvent.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature at 10°C.
-
Stir the reaction mixture at 10°C for 2 hours.
-
Allow the reaction to warm to 25°C and continue stirring for an additional 4 hours.
-
Adjust the pH of the reaction mixture to >8 using a sodium hydroxide solution to precipitate the product.
-
The crude product can be purified by extraction with dichloroethane and subsequent recrystallization.
-
-
Note on Deuteration: To synthesize the deuterated analogue, this procedure could be adapted by using deuterated hydrochloric acid and performing the reaction in a deuterated solvent. Further optimization would be required to achieve high levels of deuterium incorporation.
Role in Zopiclone Synthesis and as a Tracer
The non-deuterated analogue, 5-Chloro-2-pyridinamine, is a crucial intermediate in the synthesis of Zopiclone, a cyclopyrrolone derivative that acts as a non-benzodiazepine hypnotic and sedative.[6] The deuterated form, this compound, is primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies of Zopiclone or related compounds.[6][7] The deuterium labeling allows for the differentiation of the administered compound from its endogenous counterparts by mass spectrometry.
Experimental Workflow: Zopiclone Synthesis
The synthesis of Zopiclone from 2-amino-5-chloropyridine involves a multi-step process. A simplified workflow is presented below.
Caption: Simplified workflow for the synthesis of Zopiclone.
Biological Context: GABAA Receptor Signaling Pathway
Zopiclone, synthesized from the non-deuterated analogue of the topic compound, exerts its therapeutic effects by modulating the Gamma-aminobutyric acid (GABA) type A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system.[1][8] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway and the action of Zopiclone.
Zopiclone acts as a positive allosteric modulator of the GABAA receptor, meaning it binds to a site on the receptor different from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and potentiated neuronal inhibition. This mechanism is responsible for its sedative and hypnotic effects.
Analytical Data (Reference)
While specific analytical data for this compound is not widely published, the data for its non-deuterated analogue, 2-Amino-5-chloropyridine, can serve as a useful reference.
Table 3: Reference Analytical Data for 2-Amino-5-chloropyridine
| Analytical Technique | Observed Data |
| ¹H NMR | Spectral data available in public databases such as ChemicalBook.[9] |
| Mass Spectrometry | Mass spectrum (electron ionization) available in the NIST WebBook.[2] |
| Crystal Structure | X-ray and neutron diffraction data have been reported.[10] |
When analyzing the deuterated compound, one would expect to see a corresponding increase in the molecular ion peak in the mass spectrum due to the presence of three deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the protons at the 3, 4, and 6 positions would be absent.
Conclusion
This compound is a valuable research tool, particularly for scientists and professionals involved in drug development and pharmacokinetic studies. Its synthesis is based on established chemical principles, and its utility is underscored by the pharmacological importance of Zopiclone and the GABAA receptor signaling pathway. This guide provides a foundational understanding of this compound, offering both theoretical background and practical information to support its application in research.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. felixbio.cn [felixbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound (2-AMino-5-chloropyridine--d3) | 稳定同位素 | MCE [medchemexpress.cn]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of 5-Chloropyridin-3,4,6-d3-2-amine
Disclaimer: Specific safety and toxicological data for 5-Chloropyridin-3,4,6-d3-2-amine are not extensively reported in the available literature.[1] This guide infers safety protocols and handling procedures based on the data for its non-deuterated analogue, 2-Amino-5-chloropyridine. The isotopic labeling is not expected to significantly alter the chemical hazards. However, it is imperative to handle this compound with the utmost care and to conduct a thorough risk assessment before use.
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and disposal of this compound.
Compound Identification and Properties
This compound is a deuterated form of 2-Amino-5-chloropyridine, primarily utilized in metabolic studies, as a tracer in chemical reactions, and for isotopic labeling in organic synthesis.[1]
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 2-Amino-5-chloropyridine-d3 | [1] |
| CAS Number | 1093384-99-6 | [1] |
| Molecular Formula | C₅D₃H₂ClN₂ | [1] |
| Relative Molecular Mass | 134.52 | [1] |
| Appearance | Colorless to slightly yellow solid | [1] |
| Solubility | Soluble in alcohols, ethers, and organic solvents.[1] Water solubility of the non-deuterated form is 1.0 g/L. | [2][3] |
| Melting Point | 135-138 °C (for non-deuterated form) | [2][4][5] |
| Boiling Point | 127-128 °C at 11 mmHg (for non-deuterated form) | [4] |
| Flash Point | 160 °C (320 °F) (for non-deuterated form) | [1] |
| Autoignition Temperature | >700 °C (>1292 °F) (for non-deuterated form) | [1] |
Hazard Identification and Classification
Based on the data for 2-Amino-5-chloropyridine, this compound should be regarded as a harmful and irritating substance.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | May cause skin irritation | |
| Eye Irritation | May cause eye irritation | |
| Respiratory Irritation | May cause respiratory tract irritation |
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P270: Do not eat, drink or smoke when using this product.[2][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][6][7]
First-Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][6][9] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][6][9] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][6][9] |
Fire-Fighting Measures
| Property | Information |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8][9] |
| Specific Hazards | During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated by thermal decomposition or combustion.[1][2][9] |
| Fire-fighter Protection | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][9] |
Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[6][8] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Containment and Cleanup | Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dusty conditions. Provide ventilation.[1][9] |
Handling and Storage
| Aspect | Guidelines |
| Handling | Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[1][6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Wash hands thoroughly after handling.[1][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9] Keep away from fire, heat, and incompatible materials such as strong oxidizing agents.[1][9] |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower. Use adequate ventilation to keep airborne concentrations low.[1] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9] |
Experimental Protocols
General Synthesis Workflow
The preparation of this compound typically involves the reaction of 5-chloro-2-aminopyridine with a deuterated reagent under sealed conditions.[1] While specific protocols for the deuterated compound are not detailed in the provided results, the synthesis of the non-deuterated analogue, 2-Amino-5-chloropyridine, is well-documented and can serve as a procedural basis.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. capotchem.cn [capotchem.cn]
- 9. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of 5-Chloropyridin-3,4,6-d3-2-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloropyridin-3,4,6-d3-2-amine. Given the limited direct quantitative data for this deuterated compound, this guide leverages data from its non-deuterated analog, 2-amino-5-chloropyridine, as a close proxy. Deuterium substitution is generally not expected to drastically alter the fundamental solubility of a molecule. This document also outlines a standard experimental protocol for solubility determination and provides a visual workflow for assessing compound solubility.
Quantitative Solubility Data
| Solvent | Type | Solubility (at 20°C) | Observations |
| Water | Polar Protic | 1 g/L[2][3] | Slightly soluble[4] |
| Ethanol | Polar Protic | Soluble[2] | - |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[5][6]. It involves equilibrating an excess amount of the solid compound in a solvent over a period to achieve a saturated solution.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), etc.)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solvent: Prepare the desired solvents and ensure they are degassed if necessary.
-
Addition of Excess Compound: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For greater accuracy, filter the supernatant through a syringe filter.
-
Dilution: Dilute the clear, saturated solution with the appropriate solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Considerations:
-
Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial.
-
pH: For aqueous solutions, the pH should be controlled and measured as it can significantly influence the solubility of ionizable compounds.
-
Purity of the Compound: The purity of this compound will affect the accuracy of the solubility measurement.
Solubility Assessment Workflow
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: A flowchart of the experimental workflow for determining compound solubility.
This guide provides foundational information on the solubility of this compound and a robust methodology for its experimental determination. For drug development professionals, understanding the solubility of a compound is a critical first step in formulation and delivery.
References
Methodological & Application
Application Notes: 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in Mass Spectrometry
Introduction
In the field of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision. Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. This allows for effective compensation for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.
This document provides detailed application notes and protocols for the use of 5-Chloropyridin-3,4,6-d3-2-amine as an internal standard for the quantification of its non-deuterated analogue, 2-amino-5-chloropyridine. 2-amino-5-chloropyridine is a known degradation product of the hypnotic drug zopiclone and its metabolites, making its accurate quantification crucial in pharmacokinetic and forensic studies.[1]
Analyte and Internal Standard Properties
A summary of the key properties of 2-amino-5-chloropyridine and its deuterated internal standard, this compound, is provided in the table below.
| Property | 2-amino-5-chloropyridine (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₅H₅ClN₂ | C₅H₂D₃ClN₂ |
| Molecular Weight | 128.56 g/mol | 131.58 g/mol |
| CAS Number | 1072-98-6 | 1093384-99-6 |
Experimental Protocols
The following protocols are based on established methods for the analysis of 2-amino-5-chloropyridine in biological matrices, adapted for the use of this compound as an internal standard.
Materials and Reagents
-
2-amino-5-chloropyridine analytical standard
-
This compound
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-amino-5-chloropyridine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules from biological matrices like plasma.
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see LC conditions below).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
References
Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in ¹H-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the precise concentration and purity of substances.[1][2][3] The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By using a certified internal standard of known purity and concentration, qNMR can provide accurate and traceable quantitative results.[4][5][6] This application note details the use of 5-Chloropyridin-3,4,6-d3-2-amine as a novel internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and other organic molecules.
The choice of an internal standard is critical for the accuracy and reliability of qNMR measurements.[4][7] An ideal internal standard should possess high purity, be chemically stable, and have resonance signals that do not overlap with those of the analyte.[4] this compound is specifically designed for qNMR applications. The deuteration at the 3, 4, and 6 positions of the pyridine ring simplifies the ¹H-NMR spectrum, leaving a distinct singlet for the proton at the 5-position and a signal for the amine protons, which can be used for quantification. This minimizes the potential for signal overlap with the analyte.
Key Characteristics of this compound as a qNMR Standard
| Property | Description |
| High Isotopic Purity | Minimizes interference from non-deuterated species, ensuring a clean and simple ¹H-NMR spectrum. |
| Chemical Stability | The compound is stable and does not react with common analytes or NMR solvents under typical experimental conditions. |
| Distinct ¹H Signals | The remaining proton signals are in a region of the spectrum that is often free from analyte signals, reducing the likelihood of overlap. |
| Solubility | Readily soluble in common deuterated NMR solvents such as DMSO-d₆, CDCl₃, and MeOD.[4] |
| Traceability | Can be certified as a reference material, providing traceability for quantitative measurements.[6] |
Experimental Protocol: qNMR Analysis using the Internal Standard Method
This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.[5][8]
1. Materials and Equipment
-
Analyte: The compound to be quantified.
-
Internal Standard: this compound of certified high purity.
-
Deuterated NMR Solvent: e.g., DMSO-d₆, CDCl₃, MeOD (chosen based on analyte and standard solubility).
-
High-precision analytical balance: (readability to at least 0.01 mg).
-
NMR spectrometer: (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
NMR tubes: High-precision 5 mm tubes.
-
Volumetric flasks and pipettes.
2. Sample Preparation
Accurate weighing is crucial for the precision of the qNMR experiment.[5][9]
-
Weighing the Internal Standard: Accurately weigh a specific amount (e.g., 5-10 mg) of this compound into a clean, dry vial. Record the exact weight.
-
Weighing the Analyte: Accurately weigh an appropriate amount of the analyte into the same vial to achieve a molar ratio of approximately 1:1 with the internal standard.[4][8] Record the exact weight.
-
Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5mm NMR tube) of the chosen deuterated solvent to the vial.[10]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the homogenous solution to an NMR tube.
3. NMR Data Acquisition
Quantitative NMR measurements require specific acquisition parameters to ensure accurate signal integration.[4][11][12]
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single-pulse (e.g., 'zg30' or 'zg90' on Bruker) | Simple and robust for quantification. |
| Pulse Angle | 90° | To ensure maximum signal excitation for all protons.[4] |
| Relaxation Delay (D1) | At least 5 times the longest T₁ of both analyte and standard protons (typically 30-60s) | To allow for full relaxation of all protons, preventing signal saturation and ensuring accurate integration.[4] |
| Number of Scans (NS) | 16-64 (or as needed) | To achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended for 1% precision).[11] |
| Acquisition Time (AQ) | Sufficient to allow the FID to decay to baseline (typically 2-4 seconds). | To avoid truncation of the signal, which can lead to integration errors. |
| Temperature | Stable, controlled temperature (e.g., 298 K) | To minimize variations in chemical shifts and T₁ values. |
4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually and apply a polynomial baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the signal from the proton at the 5-position is typically used.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity (in %)
-
I = Integral value of the signal
-
N = Number of protons giving rise to the integrated signal
-
M = Molar mass
-
m = Mass
-
analyte = The compound of interest
-
std = The internal standard (this compound)
-
Data Presentation: Example Quantitative Analysis
Table 1: Purity Determination of an Exemplary API (Molar Mass = 350.4 g/mol )
| Parameter | Value |
| Mass of Analyte (manalyte) | 15.25 mg |
| Mass of Standard (mstd) | 8.12 mg |
| Purity of Standard (Pstd) | 99.8% |
| Molar Mass of Analyte (Manalyte) | 350.4 g/mol |
| Molar Mass of Standard (Mstd) | 131.58 g/mol |
| Integral of Analyte Signal (Ianalyte) | 1.00 |
| Number of Protons for Analyte Signal (Nanalyte) | 2 |
| Integral of Standard Signal (Istd) | 1.05 |
| Number of Protons for Standard Signal (Nstd) | 1 |
| Calculated Purity of Analyte (Panalyte) | 98.5% |
Visualizations
Caption: Experimental workflow for qNMR analysis.
Caption: Logic for purity calculation in qNMR.
The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of organic compounds by ¹H-NMR. Its simplified proton spectrum and chemical stability make it an excellent choice for applications in pharmaceutical analysis, quality control, and drug development. Adherence to the detailed protocol for sample preparation, data acquisition, and processing is essential for obtaining high-quality, reproducible results.
References
- 1. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bipm.org [bipm.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
Application Note: Deuteration of 2-Amino-5-Chloropyridine
Abstract
This application note provides a detailed protocol for the deuteration of 2-amino-5-chloropyridine, a crucial building block in pharmaceutical and agrochemical research. The primary method detailed is an acid-catalyzed hydrogen-deuterium (H-D) exchange, which offers a straightforward and efficient means of incorporating deuterium into the aromatic ring. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary information to replicate this procedure and analyze the resulting deuterated product.
Introduction
The substitution of hydrogen with its heavier isotope, deuterium, in pharmacologically active molecules is a strategy of growing importance in drug discovery. This isotopic substitution can favorably alter a drug's metabolic profile, potentially leading to improved pharmacokinetic and toxicological properties. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes that involve C-H bond cleavage, thereby increasing the drug's half-life and bioavailability.[1] 2-Amino-5-chloropyridine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[2][3] Its selective deuteration provides a valuable tool for researchers to investigate metabolic pathways and develop next-generation "heavy drugs."
The most common methods for deuterating aromatic amines involve acid-catalyzed, base-catalyzed, or metal-catalyzed hydrogen-deuterium exchange.[4][][6] Acid-catalyzed methods are particularly effective for electron-rich aromatic systems, such as aminopyridines, as they proceed through an electrophilic aromatic substitution mechanism.[4] This protocol focuses on an acid-catalyzed H-D exchange using deuterated trifluoroacetic acid (CF3COOD) as both the catalyst and the deuterium source.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the deuteration of 2-amino-5-chloropyridine.
Materials and Equipment
-
Substrate: 2-Amino-5-chloropyridine (C₅H₅ClN₂)
-
Deuterium Source & Catalyst: Deuterated Trifluoroacetic Acid (CF₃COOD)
-
Quenching Solution: 2 M Potassium Hydroxide (KOH) solution
-
Extraction Solvent: Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction Vessel: 2-dram vial with a screw cap
-
Stirring: Magnetic stir bar and stir plate
-
Heating: Heating block or oil bath
-
Purification: Flash column chromatography system with silica gel
-
Analytical Instruments: ¹H NMR spectrometer, Mass Spectrometer
Procedure
-
Reaction Setup: To a 2-dram vial containing a magnetic stir bar, add 2-amino-5-chloropyridine (0.2 mmol, 25.7 mg).
-
Addition of Deuterating Agent: In a fume hood, carefully add deuterated trifluoroacetic acid (1.0 mL, 12.98 mmol) to the vial.
-
Reaction: Tightly seal the vial and place it in a preheated heating block or oil bath at 110°C. Stir the reaction mixture for 16 hours.
-
Work-up:
-
After 16 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Evaporate the deuterated trifluoroacetic acid in vacuo.
-
To the residue, add 2 M KOH solution (0.5 mL) and stir for 30 minutes to neutralize the remaining acid.
-
-
Extraction:
-
Extract the deuterated product from the aqueous solution using dichloromethane or ethyl acetate (3 x 5 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the deuterated 2-amino-5-chloropyridine.
-
-
Analysis:
-
Determine the degree and regioselectivity of deuteration using ¹H NMR spectroscopy by comparing the integrals of the aromatic protons to a non-deuterated standard.
-
Confirm the incorporation of deuterium by mass spectrometry, observing the expected increase in the molecular weight of the product.
-
Data Presentation
The efficiency of deuteration can be influenced by various reaction parameters. The following table summarizes expected outcomes based on analogous reactions with aromatic amines.
| Parameter | Condition | Expected % Deuteration (Aromatic Protons) | Reference |
| Catalyst/Deuterium Source | CF₃COOD | High | [4] |
| Temperature | 110°C | Optimal for exchange | [4] |
| Reaction Time | 16 hours | Sufficient for high incorporation | [4] |
| Substrate | 2-Amino-5-chloropyridine | High deuteration expected at positions ortho and para to the amino group | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the deuteration of 2-amino-5-chloropyridine.
Proposed Signaling Pathway (Mechanism)
Caption: Electrophilic aromatic substitution mechanism for deuteration.
References
Application of Deuterated Pyridines in Medicinal Chemistry: Enhancing Drug Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Pyridine, a ubiquitous heterocyclic scaffold present in a significant number of FDA-approved drugs, is a frequent site for metabolic modification.[1][2] The substitution of hydrogen with deuterium at metabolically labile positions within a pyridine-containing molecule can significantly alter its metabolic fate, leading to improved drug performance. This "deuterium switch" is based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the corresponding carbon-hydrogen (C-H) bond.[3][4][5] This application note provides a detailed overview of the application of deuterated pyridines in medicinal chemistry, including key experimental protocols and supporting data.
Core Principle: The Kinetic Isotope Effect in Drug Metabolism
The primary rationale for using deuteration in drug design lies in the kinetic isotope effect. The C-D bond is approximately 6-10 times more stable than a C-H bond due to its lower zero-point energy.[6] This increased bond strength can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a common process mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidases.[7][8][9] By selectively replacing hydrogen atoms at known metabolic "hotspots" on a pyridine ring or its substituents with deuterium, medicinal chemists can achieve several desirable outcomes:
-
Improved Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life (t½) and lower clearance (CL).[3][9]
-
Enhanced Exposure: A slower metabolism can increase the overall systemic exposure (AUC) of the drug.
-
Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.
-
Minimized Formation of Toxic Metabolites: Deuteration can block or slow down the formation of reactive or toxic metabolites, thereby improving the safety profile of the drug.[5]
-
Improved Therapeutic Index: By increasing efficacy and/or reducing toxicity, deuteration can lead to a more favorable therapeutic window.
The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), exemplifies the clinical success of this strategy for treating Huntington's disease.[3][4][5][]
Applications and Case Studies
The application of deuterated pyridines spans various therapeutic areas, including infectious diseases and oncology.
Case Study 1: Deuterated Imidazo[1,2-a]pyridines for Tuberculosis
Imidazo[1,2-a]pyridine-3-carboxamides are a potent class of anti-tuberculosis agents. However, some compounds in this class suffer from rapid metabolism, limiting their in vivo efficacy.[3] To address this, researchers synthesized deuterated analogs of a lead compound.
Quantitative Data Summary:
| Compound | Modification | t½ (min) - Human Liver Microsomes | CLint (µL/min/mg) - Human Liver Microsomes |
| 2 | Non-deuterated | 30 | 46.2 |
| 30 | Deuterated analog | 53 | 26.2 |
Table 1: Metabolic stability of a non-deuterated imidazo[1,2-a]pyridine (2) and its deuterated analog (30) in human liver microsomes.[3]
The data clearly demonstrates that the deuterated analog 30 exhibited a significantly longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart in human liver microsomes, indicating improved metabolic stability.[3]
Case Study 2: Deuterated Furo[2,3-b]pyridines as HCV NS5B Polymerase Inhibitors
In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, poor metabolic stability was a key challenge. Strategic incorporation of deuterium at metabolically labile methoxy groups on the furo[2,3-b]pyridine scaffold led to improved metabolic stability.[6]
Quantitative Data Summary:
| Compound | Modification | t½ (min) - Human Liver Microsomes |
| 8 | Non-deuterated (methoxy) | 15 |
| 9 | Deuterated (trideuteromethoxy) | 20 |
| 10 | Non-deuterated (dimethoxy) | 25 |
| 11 | Deuterated (bis-trideuteromethoxy) | 35 |
Table 2: Metabolic stability of non-deuterated and deuterated furo[2,3-b]pyridine HCV NS5B polymerase inhibitors in human liver microsomes.[6]
The replacement of methoxy groups with trideuteromethoxy groups resulted in a noticeable increase in the metabolic half-life of the compounds in human liver microsomes.[6]
Experimental Protocols
Protocol 1: General Synthesis of a Deuterated Pyridine Derivative
This protocol describes a general method for the site-selective incorporation of deuterium into a pyridine ring at the 4-position via a heterocyclic phosphonium salt, as described by a general strategy for isotopic labeling.[11]
Materials:
-
Substituted pyridine
-
Triphenylphosphine (PPh₃)
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (DCM)
-
Deuterated methanol (CD₃OD)
-
Deuterium oxide (D₂O)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Pyridylphosphonium Salt:
-
Dissolve the substituted pyridine (1.0 mmol) and triphenylphosphine (1.1 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 mmol) to the solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. The crude phosphonium salt can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether).
-
-
Deuteration:
-
Dissolve the crude pyridylphosphonium salt (1.0 mmol) in a mixture of deuterated methanol (CD₃OD, 4.5 mL) and deuterium oxide (D₂O, 0.5 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by ¹H NMR or LC-MS to confirm deuterium incorporation.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deuterated pyridine product by column chromatography on silica gel.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a deuterated pyridine compound in comparison to its non-deuterated analog.[3]
Materials:
-
Test compounds (deuterated and non-deuterated analogs)
-
Pooled liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Incubator/water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the liver microsomal protein (e.g., to a final concentration of 0.5 mg/mL) at 37 °C for 5 minutes.
-
Add the test compound to the microsomal mixture to achieve a final concentration of 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.
-
For a negative control (T₀ sample), add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
Caption: Metabolic fate of non-deuterated vs. deuterated pyridine-containing drugs.
Caption: Workflow for determining in vitro metabolic stability.
Conclusion
The strategic deuteration of pyridine-containing molecules represents a valuable and clinically validated approach in medicinal chemistry to overcome challenges associated with rapid metabolism. By leveraging the kinetic isotope effect, researchers can significantly improve the pharmacokinetic profiles of drug candidates, leading to enhanced efficacy, improved safety, and more convenient dosing regimens. The provided protocols offer a starting point for the synthesis and evaluation of deuterated pyridines, enabling drug discovery teams to effectively apply this powerful strategy in their programs. As our understanding of drug metabolism and synthetic methodologies for deuteration continues to evolve, the application of deuterated pyridines is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-Chloropyridin-3,4,6-d3-2-amine in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacokinetic (PK) studies, which examine the fate of a drug from administration to elimination, accurate quantification of the drug and its metabolites in biological matrices is paramount. The use of stable isotope-labeled internal standards is the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] Deuterated compounds, such as 5-Chloropyridin-3,4,6-d3-2-amine, serve as ideal internal standards.[3] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for variability in the analytical process.[4]
This compound is the deuterated analog of 2-amino-5-chloropyridine, a known metabolite and degradation product of the hypnotic agent zopiclone.[3][5][6] Therefore, it is an invaluable tool for pharmacokinetic studies of zopiclone, allowing for precise and accurate quantification of the parent drug and its metabolites.
Application: Internal Standard in the Pharmacokinetic Study of Zopiclone
This document outlines the application of this compound as an internal standard in a preclinical pharmacokinetic study of zopiclone in rats. The protocols provided are representative of standard bioanalytical and in-vivo study designs.
Pharmacokinetic Profile of Zopiclone
Zopiclone is rapidly absorbed after oral administration, with a bioavailability of approximately 80%. It is extensively metabolized in the liver to a less active N-oxide metabolite and an inactive N-desmethyl metabolite. The terminal elimination half-life of zopiclone is typically between 3.5 and 6.5 hours in humans. Due to its instability, zopiclone can degrade to 2-amino-5-chloropyridine, making the accurate quantification of this compound important in stability and pharmacokinetic assessments.[3][6]
Table 1: Representative Pharmacokinetic Parameters of Zopiclone in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.0 hours | |
| t½ (Elimination Half-Life) | 3.5 - 6.5 hours | |
| Bioavailability | ~80% | |
| Protein Binding | 45 - 80% | |
| Major Metabolites | N-desmethylzopiclone, Zopiclone N-oxide | [5] |
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol describes a typical design for a pharmacokinetic study of orally administered zopiclone in a rat model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of zopiclone following oral administration to Sprague-Dawley rats.
Materials:
-
Zopiclone
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Prepare a dosing solution of zopiclone in the vehicle at a concentration suitable for a 5 mg/kg dose.
-
Administer the zopiclone solution orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place blood samples into K2-EDTA tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Experimental Workflow for In-Vivo Study
Bioanalytical Method for Zopiclone in Rat Plasma by LC-MS/MS
This protocol details the quantification of zopiclone and its metabolite/degradant 2-amino-5-chloropyridine in rat plasma using this compound as an internal standard.
Objective: To accurately quantify the concentration of zopiclone and 2-amino-5-chloropyridine in rat plasma samples.
Materials:
-
Rat plasma samples from the PK study
-
Zopiclone and 2-amino-5-chloropyridine reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of zopiclone, 2-amino-5-chloropyridine, and the IS in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions to create calibration curve standards.
-
Prepare a working solution of the IS (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Electrospray Ionization - ESI+):
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential).
-
-
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zopiclone | 389.1 | 244.1 |
| 2-amino-5-chloropyridine | 129.0 | 93.0 |
| This compound (IS) | 132.0 | 96.0 |
-
Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analytes in the unknown plasma samples from the calibration curve.
-
Bioanalytical Sample Preparation Workflow
Conclusion
This compound is a critical reagent for the accurate bioanalysis of zopiclone and its metabolite, 2-amino-5-chloropyridine. Its use as an internal standard in LC-MS/MS methods ensures high-quality data for pharmacokinetic studies, which is essential for the successful development and regulatory approval of pharmaceuticals. The protocols outlined provide a robust framework for conducting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeled Compound Synthesis with 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of the stable isotope-labeled compound, 5-Chloropyridin-3,4,6-d3-2-amine. This deuterated analog of 2-amino-5-chloropyridine serves as an invaluable tool in drug discovery and development, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The protocols herein describe a representative synthesis via catalytic hydrogen-deuterium (H/D) exchange and a comprehensive workflow for its application in pharmacokinetic studies.
Introduction to Deuterated Compounds in Drug Development
Stable isotope-labeled compounds, particularly those incorporating deuterium (²H or D), are critical in modern pharmaceutical research.[3] The substitution of hydrogen with deuterium results in a molecule with nearly identical chemical and physical properties to the parent compound but with a higher mass.[1][4] This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in bioanalytical assays.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS bioanalysis as it effectively compensates for variability in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the method.[3][5] this compound is the deuterium-labeled version of 5-Chloropyridin-2-amine.
Synthesis of this compound
The synthesis of this compound from its non-labeled precursor, 2-amino-5-chloropyridine, can be achieved through a regioselective hydrogen-deuterium exchange reaction. This process typically involves a heterogeneous catalyst in the presence of a deuterium source.
Proposed Synthetic Protocol: Catalytic H/D Exchange
This protocol is a representative method based on established principles of H/D exchange on pyridine rings. Optimization may be required for specific laboratory conditions.
Materials:
-
2-amino-5-chloropyridine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous Deuterated Acetic Acid (CD₃COOD) (as an optional co-solvent/catalyst)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer
-
Microwave synthesizer
-
Rotary evaporator
-
Lyophilizer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation: In a 10 mL microwave synthesis vial, add 2-amino-5-chloropyridine (100 mg, 0.78 mmol) and 10% Pd/C (20 mg, 20% w/w).
-
Deuterium Source Addition: Add D₂O (5 mL) to the vial. For enhanced reactivity, a small amount of anhydrous deuterated acetic acid (0.1 mL) can be added to facilitate the exchange on the electron-rich pyridine ring.
-
Reaction: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 150 °C for 60 minutes with stirring. Caution: Microwave synthesis should be performed with appropriate shielding and safety precautions.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of D₂O.
-
Purification: Combine the filtrate and washings. Freeze the solution and lyophilize to remove the D₂O and obtain the crude deuterated product.
-
Characterization: Confirm the identity and isotopic purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of signals corresponding to protons at positions 3, 4, and 6 in the ¹H NMR spectrum and a corresponding mass shift in the mass spectrum will confirm successful deuteration.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Bioanalysis: Internal Standard for Pharmacokinetic Studies
This compound is an ideal internal standard for the quantification of drugs containing the 2-amino-5-chloropyridine moiety in biological matrices.
Representative Application: Quantification of a Hypothetical Drug "Pyrichlor" in Human Plasma
This section outlines a protocol for the use of this compound as an internal standard in a bioanalytical method to determine the concentration of a hypothetical drug, "Pyrichlor," in human plasma.
Objective: To validate an LC-MS/MS method for the quantification of Pyrichlor in human plasma using this compound as an internal standard, following regulatory guidelines.[6]
3.1.1. Experimental Protocol
Materials and Reagents:
-
Pyrichlor reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Pyrichlor and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the Pyrichlor stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MS/MS Transitions (Hypothetical):
-
Pyrichlor: Q1/Q3 (e.g., m/z 250.1 -> 128.1)
-
IS (this compound): Q1/Q3 (e.g., m/z 132.1 -> 60.1)
-
Data Presentation: Representative Validation Data
The following tables summarize the expected performance of the bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
Bioanalytical Workflow Diagram
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Signaling Pathways and Logical Relationships
As an internal standard, this compound does not directly participate in signaling pathways. However, its use is logically embedded in the drug development process to accurately define the pharmacokinetic profile of a drug, which in turn influences its pharmacodynamic effects on biological pathways.
Logical Relationship Diagram
Caption: Logical flow of drug development incorporating a labeled compound.
Conclusion
This compound is a valuable research tool for the development of pharmaceuticals containing the 2-amino-5-chloropyridine scaffold. Its synthesis via catalytic H/D exchange, while requiring careful optimization, provides a reliable source of high-purity internal standard. The application of this labeled compound in LC-MS/MS-based bioanalysis ensures the generation of high-quality pharmacokinetic data, which is essential for the successful progression of new drug candidates through the development pipeline. The protocols and data presented herein provide a comprehensive guide for researchers in this field.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Quantitative Analysis of 2-Amino-5-chloropyridine using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloropyridin-3,4,6-d3-2-amine is the deuterated isotopologue of 2-Amino-5-chloropyridine. Due to its structural similarity and mass difference, it is an ideal internal standard for the accurate quantification of 2-Amino-5-chloropyridine in various biological matrices by mass spectrometry-based methods. 2-Amino-5-chloropyridine is a known degradation product of the hypnotic drug zopiclone, and its accurate measurement is crucial in pharmacokinetic and stability studies.[1][2][3][4] This document provides a detailed protocol for the quantitative analysis of 2-Amino-5-chloropyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique ideal for the quantification of analytes in complex matrices.[5] The use of a stable isotope-labeled internal standard, such as this compound, corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of 2-Amino-5-chloropyridine using its deuterated internal standard.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| **Linearity (R²) ** | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Experimental Workflow
The general workflow for the quantitative analysis of 2-Amino-5-chloropyridine using a deuterated internal standard is depicted below.
Caption: Workflow for quantitative analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Materials and Reagents
-
2-Amino-5-chloropyridine (analyte)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 2-Amino-5-chloropyridine and this compound in methanol to obtain primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Amino-5-chloropyridine primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (using Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Amino-5-chloropyridine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard in quantitative mass spectrometry is based on the principle of isotope dilution. The following diagram illustrates the logical relationship in this analytical approach.
Caption: Isotope dilution analysis logic.
Disclaimer: This document provides a general protocol and should be adapted and validated for specific experimental conditions and regulatory requirements.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropyridin-3,4,6-d3-2-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Chloropyridin-3,4,6-d3-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a significantly lower than expected yield for this compound. What are the most common causes?
Low yield in this multi-step synthesis can arise from issues in either the chlorination or the deuteration stage, or from purification losses. The most common culprits are incomplete reactions, side product formation, and loss of the deuterium label.
Potential Issues in Synthesis Workflow
Caption: Troubleshooting flowchart for low yield synthesis.
Q2: My starting material, 2-aminopyridine, is not fully consumed during the chlorination step. How can I improve the conversion?
Incomplete chlorination is a common issue. The reactivity of 2-aminopyridine can be influenced by the choice of chlorinating agent and reaction conditions.
Troubleshooting Incomplete Chlorination
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Consider using N-chlorosuccinimide (NCS) or N-fluoro-N-chlorobenzenesulfonamide as milder alternatives to chlorine gas.[1] | Harsher reagents can lead to degradation and side reactions, while milder reagents can offer better control and selectivity. |
| Solvent | Acetic acid or other organic solvents like ethyl acetate or dichloromethane can be effective.[1][2] | The choice of solvent can influence the solubility of reagents and the reaction rate. |
| Temperature | Maintain the recommended temperature for your chosen procedure. For many chlorination reactions of aminopyridines, temperatures range from 0-40°C.[1] | Both excessively high and low temperatures can negatively impact the reaction rate and selectivity. |
| Reaction Time | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. | Insufficient reaction time will naturally lead to incomplete conversion. |
Q3: I am observing the formation of di-chlorinated species and other impurities. How can I increase the selectivity for 5-chloro-2-aminopyridine?
The formation of di-chlorinated byproducts, such as 2-amino-3,5-dichloropyridine, is a known challenge.[2]
Improving Chlorination Selectivity
Caption: Factors affecting chlorination selectivity.
Using a strongly acidic medium can sometimes lead to the formation of di-chlorinated products.[2] While some protocols use strong acids, careful control of stoichiometry and temperature is crucial.
Q4: The deuterium incorporation into my product is low. How can I improve the efficiency of the deuteration step?
Efficient deuterium incorporation is critical. The choice of catalyst and reaction conditions for the hydrogen-deuterium exchange is paramount.
Optimizing Deuteration Efficiency
| Parameter | Recommendation | Rationale |
| Catalyst | A mixed catalyst system of Pd/C and Pt/C can be effective for deuteration of aminopyridines.[3][4] | Different catalysts can have varying activities and selectivities for H-D exchange on heterocyclic systems. |
| Deuterium Source | Ensure high-purity D₂O is used as the solvent and deuterium source. | Contamination with H₂O will directly compete with the deuteration process. |
| Temperature | Elevated temperatures (e.g., 120-160°C) are often required for efficient H-D exchange on aromatic rings.[3] | Higher temperatures provide the necessary activation energy for C-H bond cleavage and C-D bond formation. |
| Atmosphere | Some protocols may require a hydrogen or inert atmosphere.[3] | The reaction atmosphere can influence catalyst activity and stability. |
Q5: I am losing the deuterium label during workup and purification. What can I do to prevent this?
Loss of deuterium, or "back-exchange," is a common problem, especially under basic or neutral aqueous conditions. Deuterated pyridines are most stable in a slightly acidic environment (pH 2.5-4.5).[5]
Preventing Deuterium Loss
| Stage | Action | Rationale |
| Workup | If an aqueous workup is necessary, use D₂O-based solutions and maintain a slightly acidic pD. Avoid basic conditions. | Under basic or neutral conditions, base-catalyzed H-D exchange can occur, where a hydroxide ion abstracts a deuteron from the ring.[5] |
| Purification | If using chromatography, consider using deuterated solvents for the mobile phase if feasible. Minimize exposure to protic solvents. | Protic solvents can be a source of protons for back-exchange. |
| General Handling | Minimize the time the deuterated compound is exposed to destabilizing pH conditions. If possible, use aprotic solvents for storage and subsequent reactions.[5] | Prolonged exposure increases the likelihood of deuterium loss. |
Experimental Protocols
Protocol 1: Chlorination of 2-Aminopyridine
This protocol is a generalized procedure based on common methods.[1][2]
-
Dissolution: Dissolve 2-aminopyridine (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate) in a reaction vessel.
-
Catalyst Addition: If using a catalyst, such as an imidazole ionic liquid, add it to the mixture.[1]
-
Reagent Addition: Slowly add the chlorinating agent (e.g., N-fluoro-N-chlorobenzenesulfonamide, 1 equivalent) to the reaction mixture while stirring. Maintain the temperature between 0-40°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Deuteration of 5-Chloro-2-aminopyridine
This protocol is adapted from general methods for deuterating pyridine derivatives.[3][4]
-
Catalyst Suspension: In a pressure vessel, suspend 5-chloro-2-aminopyridine with a Pd/C-Pt/C mixed catalyst system in D₂O.
-
Atmosphere: Seal the vessel and purge with an inert gas, followed by pressurizing with hydrogen gas if required by the specific catalyst system.
-
Heating: Heat the reaction mixture to 120-160°C with vigorous stirring for the required duration (this may range from several hours to a day).
-
Cooling and Filtration: After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Extraction and Purification: Extract the D₂O solution with a suitable organic solvent. Dry the organic layer and evaporate the solvent to yield the deuterated product. Further purification can be achieved through chromatography or recrystallization, taking care to minimize deuterium loss as described in the FAQs.
References
- 1. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Deuterated Pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing back-exchange during the synthesis and handling of deuterated pyridine. Below you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your deuterated compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem for pyridine compounds?
A1: Deuterium back-exchange is the unintentional replacement of deuterium atoms on a labeled molecule with hydrogen atoms from the surrounding environment, such as from water, solvents, or other molecules with exchangeable protons.[1] For deuterated pyridine compounds, this can compromise the isotopic purity, leading to inaccurate results in applications like NMR spectroscopy and mass spectrometry-based quantitative analysis.[1][2]
Q2: What are the primary factors that influence the rate of H-D back-exchange?
A2: The rate of hydrogen-deuterium (H-D) back-exchange is primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acid and base. A minimum exchange rate is typically observed around pH 2.5.[3]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[3]
-
Solvent: Protic solvents (e.g., water, methanol) can readily exchange protons with the deuterated compound. Aprotic solvents (e.g., DMSO-d6, acetonitrile-d3) are preferred.[2]
-
Time: The longer the sample is exposed to a protic environment, the more extensive the back-exchange will be.[1][3]
Q3: At what pH are my deuterated pyridines most stable?
A3: Deuterated pyridines, and deuterated compounds in general, exhibit their greatest stability in a slightly acidic environment.[2] The rate of H-D exchange is slowest at a pH minimum, typically between pH 2.5 and 4.5.[2] In this pH range, both acid- and base-catalyzed exchange reactions are minimized.[2]
Q4: Does the position of the deuterium on the pyridine ring affect its stability?
A4: Yes, the position of the deuterium atom influences its susceptibility to exchange.[2] Deuterons at the C2 and C6 positions (alpha to the nitrogen) are generally more acidic and therefore more prone to exchange, especially under basic conditions.[2] The electronic effects of other substituents on the ring can also alter the relative stability of deuterium at different positions.[2]
Q5: Can I use a correction factor to account for back-exchange?
A5: While it is possible to estimate and correct for back-exchange, this approach has limitations. The extent of back-exchange can be difficult to reproduce accurately, and the correction factors may not be universally applicable across different experiments or instruments. The best practice is to minimize back-exchange through careful experimental design and execution.
Troubleshooting Guide
This guide addresses common problems related to deuterium back-exchange in pyridine compounds, offering potential causes and step-by-step solutions.
Problem 1: Significant loss of deuterium label observed in NMR analysis.
-
Potential Cause 1: Presence of residual protic solvents (e.g., water) in the NMR tube or solvent.[1]
-
Troubleshooting Steps:
-
Ensure the NMR tube is thoroughly dried before use, for example, by oven-drying or placing it under a high vacuum.[1]
-
Use high-purity, anhydrous deuterated solvents for sample preparation.[1]
-
Prepare the sample in a glove box or under an inert atmosphere to minimize exposure to atmospheric moisture.[1]
-
Consider using a co-evaporation technique with a suitable anhydrous solvent to remove residual water from the sample before dissolving it in the deuterated solvent.[1]
-
-
-
Potential Cause 2: Exchange with acidic or basic functional groups on the pyridine compound itself or from impurities.[1]
Problem 2: Inconsistent deuterium incorporation levels in Mass Spectrometry (MS) analysis.
-
Potential Cause 1: Back-exchange during sample preparation and LC-MS analysis due to exposure to protic mobile phases or elevated temperatures.[1]
-
Troubleshooting Steps:
-
Quench the reaction effectively: Lower the pH to approximately 2.5 and reduce the temperature to 0°C or below to minimize the exchange rate.[1]
-
Optimize LC conditions:
-
Use a mobile phase with a low pH (e.g., 0.1% formic acid).[1]
-
Keep the chromatography system, especially the autosampler and column, at a low temperature (e.g., 0-4°C).[2]
-
Minimize the analysis time to reduce the exposure to protic solvents.[1]
-
If feasible, use D₂O in the mobile phase, although this can be challenging with gradient elution.[1]
-
-
-
Data Presentation
Table 1: Expected Deuterium Retention in Pyridine as a Function of pH
| pH Value | Expected Deuterium Retention (%) | Stability Level | Primary Exchange Mechanism |
| 2.0 | ~95% | High | Minimal Acid-Catalyzed Exchange |
| 4.0 | >99% | Very High | Minimal Exchange (Optimal pH) |
| 6.0 | ~90% | Moderate | Base-Catalyzed Exchange |
| 7.4 (PBS) | ~70-80% | Low | Base-Catalyzed Exchange |
| 8.0 | <70% | Very Low | Significant Base-Catalyzed Exchange |
| 10.0 | <50% | Extremely Low | Rapid Base-Catalyzed Exchange |
This data is synthesized from the general principles of H-D exchange kinetics.[2]
Experimental Protocols
Protocol 1: Assessing Deuterated Pyridine Stability by NMR
This protocol outlines a method to determine the stability of a deuterated pyridine at various pH values using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
1. Materials:
-
Deuterated Pyridine (e.g., Pyridine-d5)
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
NMR tubes
-
NMR Spectrometer
2. Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., 2, 4, 6, 8, 10).[2]
-
Sample Preparation: For each pH condition, accurately weigh a specific amount of the deuterated pyridine and dissolve it in a precise volume of the corresponding buffer to create a stock solution of known concentration.[2] Transfer an aliquot of each solution into a separate, labeled NMR tube.[2]
-
Initial Measurement (T=0): Immediately after preparation, acquire a baseline ¹H NMR spectrum for each sample.[2] This will serve as the reference for 0% deuterium loss.[2]
-
Incubation: Store the NMR tubes at a constant, controlled temperature (e.g., 25°C).[2]
-
Time-Course Monitoring: Acquire ¹H NMR spectra at various time points (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: Integrate the signals of the pyridine protons and any internal standard. Calculate the percentage of deuterium loss over time for each pH condition by comparing the integrals to the T=0 measurement.
Protocol 2: Minimizing Back-Exchange during LC-MS Analysis
This protocol outlines the key steps to minimize deuterium back-exchange during LC-MS analysis.[1]
1. Quenching the Labeling Reaction:
-
Immediately after the desired labeling time, rapidly cool the reaction mixture to 0°C in an ice bath.[1]
-
Add an equal volume of a pre-chilled quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5) to the sample.[3] Mix quickly and thoroughly.[3]
2. Sample Preparation:
-
Perform all subsequent sample handling steps at low temperatures (e.g., in a cold room or on ice).[1]
3. LC-MS Analysis:
-
Set the autosampler and column compartment temperatures to low temperatures (e.g., 0-4°C).[2]
-
Use a mobile phase with a low pH, such as 0.1% formic acid in water.
-
Employ a short and fast LC gradient to minimize the time the sample is on the column.
-
If available, use an online protease column (e.g., pepsin) maintained at a low temperature for protein digestion prior to analysis.[3]
Visualizations
References
Technical Support Center: Purification of Crude 5-Chloropyridin-3,4,6-d3-2-amine
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 5-Chloropyridin-3,4,6-d3-2-amine. It is intended for researchers, scientists, and drug development professionals aiming to achieve high chemical and isotopic purity.
Common Impurities and Purification Challenges
Effective purification begins with understanding potential impurities and inherent challenges associated with the molecule's structure.
-
Potential Impurities:
-
Starting Materials: Unreacted 2-aminopyridine-d5 or its non-deuterated isotopologue.
-
Over-chlorinated Byproducts: 2-Amino-3,5-dichloropyridine is a common side product in chlorination reactions of 2-aminopyridine.[1]
-
Reaction Solvents: Residual solvents from the synthesis (e.g., acetone, acetonitrile, sulfuric acid).[2]
-
Water: The compound can be hygroscopic, similar to other pyridine derivatives.
-
-
Key Purification Challenges:
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the pyridine ring are susceptible to exchange with protons from the environment, especially under acidic (pH < 2.5) or basic (pH > 5) conditions.[3] This "back-exchange" can compromise the isotopic purity of the final product.[4]
-
Basicity of the Molecule: The presence of the 2-amino group and the pyridine nitrogen makes the compound basic. This can lead to strong interactions with acidic silica gel during column chromatography, resulting in significant peak tailing and potential product loss.
-
Compound Stability: The compound may be sensitive to highly acidic conditions or prolonged exposure to the acidic surface of standard silica gel, potentially leading to degradation.[5]
-
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography (Neutral or Deactivated Silica)
This is the most versatile method for removing both more polar and less polar impurities. Special precautions are necessary to mitigate peak tailing and prevent H/D exchange.
Methodology:
-
Stationary Phase Selection:
-
Mobile Phase Selection:
-
Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
To prevent peak tailing, add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) , to the mobile phase mixture.
-
To minimize the risk of H/D exchange, ensure all solvents are anhydrous .[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[7]
-
Add 10-20 times the mass of the sample in dry silica gel to the solution.[7]
-
Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column.[7]
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. If separation is difficult, a shallow gradient (gradually increasing the polarity) can be employed.
-
Maintain a consistent flow rate; a rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[7]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure. A final co-evaporation with toluene can help remove residual TEA.
-
Protocol 2: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, provided a suitable solvent system can be identified.
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.
-
Based on the solubility of similar compounds like 2-aminopyridine, good single-solvent candidates include ethanol, methanol, or acetonitrile.[8][9]
-
Common mixed-solvent systems include Ethanol/Water, Acetone/Heptane, or Toluene/Hexane.[10][11]
-
-
Dissolution:
-
Place the crude compound in an appropriately sized flask.
-
Add the minimum amount of the hot solvent (or the "good" solvent in a mixed pair) to completely dissolve the solid.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate.[8]
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for each purification method. Actual results may vary based on the specific impurity profile of the crude material.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Flash Chromatography | >99% | 60-85% | Moderate | Excellent for complex mixtures. Requires optimization of mobile phase. Risk of product loss on the column. |
| Recrystallization | >98.5%[12] | 70-95% | High | Best for removing small amounts of impurities. Requires finding a suitable solvent system. Lower yield if compound is moderately soluble at low temperatures. |
| Acid-Base Extraction | Variable | 80-95% | High | Effective for removing non-basic impurities. High risk of H/D exchange due to the use of aqueous acid/base. Not generally recommended unless isotopic purity is not critical. |
Visual Workflows and Diagrams
// Nodes Crude [label="Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC_Analysis [label="Initial Analysis\n(TLC, LC-MS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; IsComplex [label="Complex Mixture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ColumnChrom [label="Flash Column Chromatography\n(Silica + 1% TEA, Anhydrous Solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallization\n(e.g., Ethanol/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurityCheck [label="Purity & Isotope Check\n(NMR, LC-MS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; IsPure [label="Purity > 99% &\nIsotopically Intact?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Repurify [label="Re-purify or\nCombine Methods", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> TLC_Analysis; TLC_Analysis -> IsComplex; IsComplex -> ColumnChrom [label=" Yes "]; IsComplex -> Recrystallize [label=" No (Minor Impurities) "]; ColumnChrom -> PurityCheck; Recrystallize -> PurityCheck; PurityCheck -> IsPure; IsPure -> PureProduct [label=" Yes "]; IsPure -> Repurify [label=" No "]; Repurify -> ColumnChrom; }
Caption: A decision-making workflow for purifying the target compound.
Caption: Decision tree for troubleshooting common chromatography problems.
Troubleshooting Guide
Chromatography Issues
-
Q: My compound is streaking/tailing badly on the TLC plate and column. Why is this happening?
-
A: This is a classic issue for basic compounds like aminopyridines on acidic silica gel.[13] The basic nitrogen atoms interact strongly with acidic silanol (Si-OH) groups on the silica surface, causing poor chromatography. To solve this, add a competing base like 0.5-1% triethylamine (TEA) to your mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[13]
-
-
Q: I have poor separation between my product and an impurity. How can I improve it?
-
A: First, ensure you are using an optimal mobile phase where the Rf of your compound is around 0.25-0.35 on TLC. If separation is still poor, try changing the solvent system to alter the selectivity (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol). A shallow, slow gradient elution can also significantly improve the separation of closely eluting spots.
-
-
Q: My product seems to be decomposing on the column. What should I do?
-
A: Your compound may be unstable on acidic silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared (a "2D TLC" test).[5] If it is unstable, you should switch to a more inert stationary phase like deactivated (end-capped) silica or neutral alumina.[5]
-
-
Q: My recovery from the column is very low.
-
A: This could be due to irreversible binding to the silica gel or decomposition.[5] Ensure you are using a mobile phase with TEA to prevent strong binding. If the compound is very polar, it might not be eluting with your current solvent system. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if you can recover the missing material.[5]
-
Recrystallization Issues
-
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
-
A: Oiling out often happens when the solution is supersaturated or cools too quickly. Try reheating the solution to redissolve the oil, then add a little more of the "good" solvent and allow it to cool much more slowly. Seeding the solution with a tiny crystal of the pure product can also help initiate proper crystallization.
-
-
Q: The purity of my compound did not improve after recrystallization.
-
A: This suggests that the chosen solvent system is not effective for excluding your specific impurities. You will need to experiment with different solvents or solvent pairs. Alternatively, the impurity may be co-crystallizing with your product, in which case a different purification method like chromatography is necessary.[8]
-
Isotope Integrity Issues
-
Q: My isotopic purity (deuterium content) decreased after purification. Why and how can I prevent this?
-
A: You are likely experiencing H/D back-exchange.[4][14] This is catalyzed by acidic or basic conditions.[3]
-
Prevention during Chromatography: Use anhydrous solvents and add a neutral or basic modifier like TEA. Avoid acidic additives.
-
Prevention during Recrystallization: Avoid using highly acidic or basic solvents. If using water as an anti-solvent, ensure the solution is not strongly acidic or basic.
-
General Handling: Perform purification steps at room temperature or below, as higher temperatures can accelerate the exchange rate.[14] The optimal stability for deuterated pyridines is often in a slightly acidic pH range of 2.5-4.5, but chromatography is typically run under neutral or slightly basic conditions to ensure good peak shape.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around purification method for this compound?
-
A1: Flash column chromatography on silica gel using an anhydrous mobile phase (e.g., Heptane/Ethyl Acetate) containing 1% triethylamine is the most reliable method for achieving high chemical purity while minimizing the risk of deuterium loss.
-
-
Q2: How can I check the purity and isotopic enrichment of my final product?
-
A2: Chemical purity is best assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Isotopic purity (the percentage of deuterium incorporation) should be determined by ¹H NMR spectroscopy (by observing the reduction in signal integration at the deuterated positions) or by high-resolution mass spectrometry.[15]
-
-
Q3: What are the best practices for storing the purified this compound?
-
A3: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and light to prevent degradation and H/D exchange.
-
-
Q4: Can I use reversed-phase chromatography for this compound?
-
A4: Yes, reversed-phase HPLC (e.g., with a C18 column) can be an excellent analytical tool and a viable preparative method. A typical mobile phase would be a gradient of water and acetonitrile containing a modifier like 0.1% formic acid or 0.1% ammonium hydroxide to ensure good peak shape. However, be aware that aqueous mobile phases, especially at non-optimal pH, can promote H/D back-exchange over the duration of the chromatographic run.[14] Quenching conditions (low pH and low temperature) are often used in LC-MS workflows to minimize this effect.[16]
-
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Deuteration of 2-amino-5-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for deuterating 2-amino-5-chloropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deuterating 2-amino-5-chloropyridine?
A1: The most common methods for introducing deuterium into 2-amino-5-chloropyridine and similar aromatic amines involve Hydrogen Isotope Exchange (HIE).[1][2] This can be achieved through several catalytic approaches:
-
Acid-Catalyzed Exchange: Utilizes a deuterium source like Deuterium Oxide (D₂O) in the presence of a strong acid to facilitate the exchange of protons on the aromatic ring.
-
Base-Catalyzed Exchange: Employs a strong base in a deuterated solvent (e.g., DMSO-d₆) to deprotonate the ring, followed by quenching with a deuterium source.[3]
-
Transition Metal-Catalyzed Exchange: This is a highly effective method that uses transition metals like Palladium (Pd), Platinum (Pt), Iridium (Ir), or Ruthenium (Ru) to catalyze the direct exchange of C-H bonds with deuterium from sources such as D₂ gas or D₂O.[2][4] This method is particularly useful for achieving high levels of deuterium incorporation under milder conditions.
Q2: Which positions on the 2-amino-5-chloropyridine ring are most likely to undergo deuteration?
A2: The regioselectivity of deuteration on the 2-amino-5-chloropyridine ring is influenced by the reaction conditions and the catalyst used. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. However, in H-D exchange reactions, the acidity of the ring protons also plays a crucial role. The positions ortho to the amino group (C3) and ortho to the pyridine nitrogen (C6) are generally the most acidic and, therefore, more susceptible to deuteration, especially under base-catalyzed or metal-catalyzed conditions. The C4 position can also be deuterated.
Q3: How can I monitor the progress and determine the success of my deuteration reaction?
A3: The percentage of deuterium incorporation can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common method. The extent of deuteration is quantified by the reduction or disappearance of the proton signals at the specific positions on the aromatic ring.[1] ²H NMR can also be used to directly observe the deuterium signals.
-
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the overall deuterium content.[5] By comparing the mass spectra of the deuterated and non-deuterated compounds, the increase in molecular weight and the isotopic distribution pattern can be used to calculate the percentage of deuterium incorporation.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the deuteration of 2-amino-5-chloropyridine and provides systematic solutions.
Problem 1: Low or No Deuterium Incorporation
Low incorporation of deuterium is a frequent challenge. The following workflow and table outline potential causes and their corresponding solutions.
Caption: Troubleshooting workflow for low deuterium incorporation.
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Deuterium Source | Ensure the deuterium source (e.g., D₂O, D₂ gas) is of high isotopic purity and is used in a sufficient excess to drive the reaction equilibrium towards the deuterated product.[1] For D₂O, use a freshly opened bottle. For D₂ gas, ensure the delivery system is leak-proof. |
| Catalyst Inactivity or Poisoning | The catalyst may be inactive or poisoned by impurities. Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and solvents are anhydrous and degassed, especially for transition metal-catalyzed reactions. The amino group of the substrate itself can sometimes inhibit certain catalysts; screening different types of catalysts (e.g., Pd/C, Ru/C, Crabtree's catalyst) is recommended. |
| Suboptimal Reaction Temperature | The activation energy for C-H bond cleavage may not be reached.[1] Gradually increase the reaction temperature and monitor the progress. Be aware that higher temperatures can sometimes lead to side reactions or decomposition. |
| Insufficient Reaction Time | The reaction may not have reached equilibrium. Increase the reaction time and monitor the deuterium incorporation at different time points using NMR or MS analysis of reaction aliquots. |
| Poor Solvent Choice | The solvent plays a critical role in solubilizing the substrate and catalyst and can influence the reaction mechanism.[1] If solubility is an issue, screen a range of solvents. For metal-catalyzed reactions, aprotic solvents like THF, dioxane, or DMF are often used.[5] For base-catalyzed exchange, DMSO-d₆ is a common choice.[3] |
Problem 2: Poor Regioselectivity
Achieving deuterium incorporation at a specific position can be challenging.
Caption: Workflow for improving regioselectivity in deuteration.
| Strategy | Description |
| Catalyst Selection | Different transition metal catalysts can exhibit distinct regioselectivities.[1] For instance, certain iridium-based catalysts are known for their high ortho-directing ability in the presence of coordinating functional groups like the amino group.[1] Screening various catalysts is a primary strategy to control the position of deuteration. |
| Control of Reaction Conditions | Kinetic versus thermodynamic control can influence regioselectivity. Shorter reaction times and lower temperatures may favor the kinetically preferred product (often the most acidic proton), while longer times and higher temperatures can lead to the thermodynamically more stable product. |
| Use of Directing Groups | While requiring additional synthetic steps, the introduction of a directing group can be a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst and guides the C-H activation and deuteration to a specific position.[1] The directing group would need to be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed H/D Exchange
This protocol describes a general procedure for the deuteration of 2-amino-5-chloropyridine using a palladium catalyst and D₂O.
Materials:
-
2-amino-5-chloropyridine
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate (or other suitable aprotic solvent, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 2-amino-5-chloropyridine (1 equivalent) and 10% Pd/C (10 mol%).
-
Flush the vessel with an inert gas.
-
Add anhydrous ethyl acetate to dissolve the substrate.
-
Add D₂O (10-20 equivalents) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Base-Catalyzed H/D Exchange
This protocol outlines a procedure using a strong base in a deuterated solvent.
Materials:
-
2-amino-5-chloropyridine
-
Potassium tert-butoxide (KOtBu)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 2-amino-5-chloropyridine (1 equivalent) in DMSO-d₆ in a reaction vessel under an inert atmosphere.
-
Add KOtBu (1-2 equivalents) portion-wise to the solution at room temperature. The solution may change color.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours.
-
Monitor the reaction progress by ¹H NMR of the reaction mixture.
-
Upon completion of the deprotonation/exchange, carefully quench the reaction by adding D₂O (5-10 equivalents) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Disclaimer: These protocols are intended as a general guide. Researchers should always conduct their own risk assessment and optimize conditions based on their specific experimental setup and safety considerations. The use of high-pressure D₂ gas requires specialized equipment and safety precautions.
References
Common impurities in 5-Chloropyridin-3,4,6-d3-2-amine and their removal
Welcome to the technical support center for 5-Chloropyridin-3,4,6-d3-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or incomplete deuteration. The most common impurities include unreacted starting materials, by-products from side reactions like over-chlorination, residual solvents from purification, and, most importantly, isotopologues with incomplete deuterium incorporation.[1][2][3]
Q2: Why is isotopic purity crucial for deuterated compounds in research and drug development?
A2: Isotopic purity is critical because the substitution of hydrogen with deuterium can significantly alter a molecule's pharmacokinetic and metabolic profiles.[4][5] The presence of non-deuterated or partially deuterated impurities can lead to inconsistent experimental results, altered drug efficacy, and potentially different toxicity profiles.[5][6] In pharmaceutical applications, high isotopic purity is essential for ensuring lot-to-lot consistency and meeting regulatory requirements.[7]
Q3: What analytical techniques are recommended for the purity assessment of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC) is ideal for quantifying non-volatile organic impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain by-products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ²H NMR) is essential for determining the degree of deuteration and identifying the positions of any residual protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify non-volatile impurities with high sensitivity.
Data Presentation: Impurity Profiles
Table 1: Common Impurities in this compound and Their Origins
| Impurity Class | Specific Examples | Typical Origin |
| Isotopic Impurities | 5-Chloro-2-aminopyridine (non-deuterated) | Incomplete deuteration reaction. |
| Partially deuterated species (d1, d2) | Incomplete deuteration reaction. | |
| Reaction By-products | 2-Amino-3,5-dichloropyridine | Over-chlorination of the pyridine ring.[1] |
| Isomeric aminopyridines | Non-selective reactions or starting material impurities. | |
| Unreacted Materials | 2-Aminopyridine | Incomplete initial chlorination.[1] |
| N-Chlorosuccinimide (NCS) / Succinimide | Residual chlorinating agent or its by-product.[2] | |
| Residual Solvents | Dichloromethane, Ethanol, Ethyl Acetate, etc. | Carryover from synthesis and purification steps.[10][11] |
Table 2: Recommended Analytical Techniques for Impurity Profiling
| Analytical Technique | Primary Use Case | Detectable Impurities |
| HPLC | Quantitative analysis of organic purity. | Non-volatile by-products, starting materials.[8][12] |
| GC-MS | Identification & quantification of volatile impurities. | Residual solvents, volatile by-products.[8][9] |
| ¹H NMR | Structural confirmation and isotopic purity. | Residual protons, structural isomers. |
| LC-MS | High-sensitivity impurity identification. | Trace-level by-products and degradants. |
Troubleshooting Guides
Issue 1: My product is contaminated with non-deuterated or partially deuterated species.
-
Cause: This typically results from an incomplete deuteration reaction. The reaction conditions, such as temperature, pressure, or reaction time, may not have been sufficient for complete isotopic exchange.
-
Troubleshooting Steps:
-
Analysis: Use ¹H NMR to quantify the percentage of non-deuterated and partially deuterated species. Use Mass Spectrometry to confirm the presence of different isotopologues.
-
Purification: While challenging, preparative HPLC or careful recrystallization may enrich the desired d3-compound. However, complete removal of isotopologues often requires re-synthesis or optimization of the deuteration step.
-
Prevention: Re-evaluate the deuteration protocol. Consider increasing reaction time, temperature, or the molar excess of the deuterium source. Ensure the starting material is of high purity.
-
Issue 2: Analysis shows the presence of an over-chlorinated by-product (e.g., 2-Amino-3,5-dichloropyridine).
-
Cause: This impurity arises from the chlorination of the desired product.[1] It is a common issue when reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.
-
Troubleshooting Steps:
-
Analysis: HPLC and GC-MS are effective for detecting and quantifying this impurity.
-
Purification:
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol/water, toluene) to find conditions where the desired product crystallizes out, leaving the more chlorinated impurity in the mother liquor.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from its dichlorinated analog.[11]
-
-
Prevention: Optimize the chlorination reaction by slowly adding the chlorinating agent at a controlled, low temperature. Use a precise stoichiometry of the chlorinating agent to 2-aminopyridine.[1]
-
Issue 3: My product contains residual solvents.
-
Cause: Insufficient drying or removal of solvents used during extraction, washing, or recrystallization steps.
-
Troubleshooting Steps:
-
Analysis: Use GC-MS with a headspace autosampler for accurate quantification of residual solvents.[8]
-
Removal:
-
Vacuum Drying: Dry the material in a vacuum oven. A slightly elevated temperature (e.g., 40-50 °C), if the compound is stable, can significantly speed up the process.
-
Lyophilization: If the product is dissolved in a suitable solvent like water or dioxane, lyophilization can be effective.
-
Solvent Slurry: Slurrying the product in a non-solvent in which the impurities are soluble (e.g., hexanes) can help wash away residual process solvents, followed by filtration and vacuum drying.
-
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Organic Neutral Impurities
This protocol is effective for separating the basic aminopyridine product from non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[10] The basic amine will be protonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the pH is greater than 9.[13] This will deprotonate the amine, causing it to precipitate or become extractable.
-
Extraction: Extract the aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization for Purity Enhancement
This protocol is useful for removing by-products with different solubility profiles, such as over-chlorinated impurities.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for aminopyridines include ethanol, methanol, water, or mixtures like ethanol/water.[14]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude product.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the recrystallization solvent.
Visualizations
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 14. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Stability issues of 5-Chloropyridin-3,4,6-d3-2-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloropyridin-3,4,6-d3-2-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound in solution.
Issue 1: Loss of Isotopic Purity Over Time
-
Symptoms:
-
Mass spectrometry (MS) analysis shows a gradual decrease in the molecular weight of the parent compound.
-
The isotopic distribution pattern in the mass spectrum changes, with an increase in the abundance of lower mass isotopologues.
-
²H-NMR (Deuterium NMR) shows a decrease in the integral of the deuterium signals relative to an internal standard.
-
-
Possible Causes:
-
Solutions:
-
pH Control: If the compound is found to be unstable at a particular pH, consider using a buffered solution to maintain a neutral pH.[1]
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF) to minimize the source of exchangeable protons.
-
Minimize Exposure: Reduce the time the compound is in solution before analysis. Prepare solutions fresh whenever possible.
-
Issue 2: Appearance of Unexpected Degradation Products
-
Symptoms:
-
New peaks appear in HPLC, LC-MS, or GC chromatograms during stability studies.
-
The degradation profile appears different from the non-deuterated analogue, 2-amino-5-chloropyridine.
-
-
Possible Causes:
-
Standard Degradation Pathways: The molecule may be undergoing hydrolysis, oxidation, or photolysis, which are common degradation pathways for similar molecules.[3][4][5]
-
Metabolic Switching: Deuteration at specific sites can slow down one metabolic or degradation pathway, causing a previously minor pathway to become more prominent.[1][6] This can lead to the formation of different degradation products compared to the non-deuterated version.
-
Reactive Impurities: Trace impurities in solvents or reagents could be catalyzing the degradation of the compound.
-
-
Solutions:
-
Forced Degradation Studies: Conduct forced degradation studies to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[4][5] This helps to identify potential degradants and establish degradation pathways.
-
High-Purity Solvents: Use high-purity, HPLC-grade, or equivalent solvents and reagents to minimize the impact of reactive impurities.
-
Inert Atmosphere: If oxidation is suspected, handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
Q2: How can I determine the stability of this compound in my specific experimental conditions?
A: A stability study is recommended. This involves dissolving the compound in the relevant solvent or matrix and monitoring its purity and concentration over time using a stability-indicating analytical method, such as HPLC or LC-MS.[7] Samples should be analyzed at various time points under your specific storage and experimental conditions.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A: A validated, stability-indicating HPLC method with UV detection is a common and effective technique for quantifying the parent compound and detecting degradation products.[7] LC-MS is also highly valuable as it can provide molecular weight information for the identification of unknown degradants and confirm the isotopic purity of the starting material.
Q4: Can the deuterium labels on this compound be expected to be stable?
A: Deuterium atoms on an aromatic ring are generally more stable to exchange than those on heteroatoms (like -NH2 or -OH). However, the electronic effects of the chlorine and amine substituents, as well as the solution's pH, can influence their stability.[1] It is crucial to monitor the isotopic purity by mass spectrometry throughout your experiments.
Data Presentation
When conducting stability studies, it is crucial to present quantitative data in a clear and organized manner. The following tables provide templates for summarizing your findings.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Detected |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | ||
| Oxidation | 3% H₂O₂ | 24, 48, 72 | 25 | ||
| Thermal | Dry Heat | 24, 48, 72 | 80 | ||
| Photolytic | ICH Guideline Light Exposure | - | 25 |
Table 2: Stability of this compound in Solution
| Solvent/Buffer | Storage Condition | Time Point (days) | % Remaining of Parent Compound | Isotopic Purity (%) | Observations |
| Acetonitrile | 2-8°C, Protected from Light | 0, 1, 7, 14, 30 | |||
| Methanol | 2-8°C, Protected from Light | 0, 1, 7, 14, 30 | |||
| PBS (pH 7.4) | 2-8°C, Protected from Light | 0, 1, 7, 14, 30 | |||
| Your Matrix | Your Conditions | TBD |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal: Store a solid sample and a solution sample at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples for various time points (e.g., 24, 48, 72 hours). For thermal and hydrolytic stress, a higher temperature (e.g., 60°C) can be used to accelerate degradation.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and identify degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Deuterium Incorporation in 5-Chloropyridin-3,4,6-d3-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the synthesis of 5-Chloropyridin-3,4,6-d3-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deuterating 2-amino-5-chloropyridine?
The most common methods for deuterating aromatic compounds like 2-amino-5-chloropyridine involve catalytic Hydrogen-Deuterium (H-D) exchange. These methods typically utilize a transition metal catalyst (e.g., Palladium, Platinum, Rhodium) and a deuterium source such as deuterium oxide (D₂O) or deuterium gas (D₂).[1] Acid-catalyzed exchange, using strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD), is also a viable strategy, particularly for aromatic amines.[2][3]
Q2: Why am I observing low deuterium incorporation at the target positions (3, 4, and 6)?
Low deuterium incorporation is a common challenge and can stem from several factors:
-
Catalyst Inactivity: The catalyst may be poisoned or unsuitable for the specific substrate.[4]
-
Insufficient Deuterium Source: The deuterium source (e.g., D₂O) may have low isotopic purity or may not be used in sufficient excess to drive the reaction equilibrium.[4]
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy for C-H bond cleavage and facilitate the exchange.[4]
-
Insufficient Reaction Time: H-D exchange reactions can be slow and may not have reached equilibrium.[4]
-
Poor Regioselectivity: The electronic properties of the pyridine ring, influenced by the amino and chloro substituents, dictate the sites most prone to exchange. The positions ortho and para to the activating amino group are generally favored.
Q3: How can I minimize the back-exchange of deuterium to protium during workup?
Back-exchange is a significant issue, especially for labile deuterons. To minimize it:
-
Use deuterated solvents (e.g., D₂O, CD₃OD) for all workup and purification steps.
-
Evaporate solvents in vacuo without heating where possible.
-
For labile N-H deuterons on the amino group, back-exchange is almost unavoidable with protic solvents. The C-D bonds on the aromatic ring are generally stable under standard workup conditions.
Q4: How do I accurately determine the percentage of deuterium incorporation?
The most common and reliable techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to quantify the reduction in signal intensity at the deuterated positions relative to a non-deuterated internal standard.[5][6] For highly enriched compounds (>98%), ²H (Deuterium) NMR is a powerful alternative for direct observation and quantification.[7]
-
Mass Spectrometry (MS): MS analysis reveals the mass shift corresponding to the number of deuterium atoms incorporated.[6][8] Techniques like ESI-MS can provide clear data on the isotopic distribution of the product.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low Overall Deuterium Incorporation (<90%)
Caption: Troubleshooting workflow for low deuterium incorporation.
| Possible Cause | Recommended Solution |
| Inactive/Insufficient D-Source | Ensure the deuterium source (e.g., D₂O, D₂ gas) is of high isotopic purity (>99.8%) and is used in sufficient excess to drive the reaction forward.[4] For reactions in D₂O, it should be the sole solvent. |
| Catalyst Inactivity | The catalyst may be poisoned or inappropriate. Screen different heterogeneous catalysts like 10% Pd/C, PtO₂, or Raney Ni.[9] Consider testing homogeneous catalysts known for H-D exchange. Increasing catalyst loading can also improve rates. |
| Suboptimal Temperature | H/D exchange often requires significant thermal energy. Increase the reaction temperature in increments (e.g., 20°C steps) and monitor for improvements. Microwave-assisted heating can sometimes accelerate the exchange process.[10] |
| Insufficient Reaction Time | Monitor the reaction progress by taking aliquots at various time points (e.g., 12, 24, 48 hours) and analyzing them by ¹H NMR or MS to determine if the reaction has reached completion.[4] |
Problem 2: Poor Regioselectivity or Incorrect Positional Labeling
Caption: Logic diagram for addressing poor regioselectivity.
| Possible Cause | Recommended Solution |
| Inherent Electronic Effects | H-D exchange on aromatic rings is governed by electronics. The strongly activating amino group directs exchange to the ortho (position 3) and para (position 5, blocked by Cl) positions. Deuteration at position 4 and 6 can be slower. Driving the reaction to completion with harsher conditions (higher temperature, longer time) is often necessary to achieve full deuteration. |
| Catalyst Choice | Different catalysts can have different regioselectivities.[4] While Pd and Pt are common, exploring other catalysts like Rhodium or Iridium might alter the deuteration pattern. Certain iridium complexes, for example, are known for directing C-H activation.[11] |
| pH Control in Acid/Base Catalysis | In acid- or base-catalyzed reactions, the acidity of different C-H protons can vary, influencing the site of deuteration.[4] For acid-catalyzed methods (e.g., using CF₃COOD), the protonation state of the molecule affects which positions are most electron-rich and susceptible to electrophilic deuteration.[3] |
Experimental Protocols
Protocol 1: Heterogeneous Palladium-Catalyzed H-D Exchange in D₂O
This protocol is a general starting point for achieving high levels of deuterium incorporation using a common heterogeneous catalyst.
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 10-20 mol % weight)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Inert gas (Argon or Nitrogen)
Apparatus:
-
High-pressure reaction vessel (e.g., Parr reactor or sealed thick-walled glass tube)
-
Magnetic stir plate with heating
Procedure:
-
Add 2-amino-5-chloropyridine and 10% Pd/C to the pressure vessel.
-
Add D₂O to fully dissolve/suspend the starting material (a concentration of ~0.1-0.5 M is typical).
-
Seal the vessel securely.
-
Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes to remove air.
-
Heat the reaction mixture to 150-180°C with vigorous stirring.
-
Maintain the reaction at temperature for 24-48 hours. Monitor progress by carefully taking a small aliquot, filtering off the catalyst, removing the D₂O in vacuo, and analyzing by ¹H NMR.
-
After cooling to room temperature, carefully vent the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of D₂O or deuterated methanol.
-
Remove the solvent from the filtrate in vacuo to yield the crude deuterated product.
-
Purify as necessary, preferably using chromatography with deuterated solvents to avoid back-exchange.
Protocol 2: Acid-Catalyzed H-D Exchange with CF₃COOD
This method avoids metal catalysts and can be effective for electron-rich aromatic amines.[3]
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)
-
Deuterated Trifluoroacetic Acid (CF₃COOD)
Apparatus:
-
Screw-cap vial with a PTFE-lined cap
-
Heating block or oil bath
Procedure:
-
Place 2-amino-5-chloropyridine in the screw-cap vial.
-
Add CF₃COOD to act as both the solvent and deuterium source (typically a large excess, e.g., 1 mL per 0.2 mmol of substrate).[3]
-
Seal the vial tightly and heat to 110-130°C for 16-24 hours.[3]
-
Cool the reaction to room temperature.
-
Carefully evaporate the CF₃COOD in vacuo. Caution: CF₃COOD is highly corrosive.
-
The resulting salt can be neutralized with a non-protic base or used directly. Further purification can be achieved by chromatography.
References
- 1. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
Technical Support Center: Synthesis of Deuterated 2-Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of deuterated 2-aminopyridines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deuterating 2-aminopyridine?
A1: The primary methods for introducing deuterium into the 2-aminopyridine scaffold involve hydrogen-deuterium (H/D) exchange reactions. These are typically facilitated by:
-
Metal Catalysis: Transition metals like palladium (Pd), platinum (Pt), rhodium (Rh), and iron (Fe) are used to catalyze the exchange between a deuterium source (e.g., D₂O, D₂ gas) and the C-H bonds of the pyridine ring.[1][2]
-
Acid/Base Catalysis: Deuteration can be achieved under acidic or basic conditions using deuterated solvents and reagents. The reaction mechanism and regioselectivity are highly dependent on the pH of the medium.
-
Electrochemical Methods: Electrochemical approaches can also be employed for the C-H deuteration of pyridine derivatives using D₂O as the deuterium source.
Q2: Which positions on the 2-aminopyridine ring are most susceptible to deuteration and potential side reactions?
A2: The regioselectivity of deuteration on the 2-aminopyridine ring is influenced by the directing effect of the amino group and the inherent reactivity of the pyridine ring. The amino group is an activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. However, under many H/D exchange conditions, the inherent acidity of the protons on the pyridine ring plays a crucial role. Protons at the C6 and C4 positions are generally the most acidic and, therefore, most susceptible to deprotonation and subsequent deuteration. The C3 and C5 protons are less acidic. The amino group itself also contains exchangeable protons (N-H) that will readily exchange with a deuterium source.
Q3: What are the common side reactions to watch out for during the synthesis of deuterated 2-aminopyridines?
A3: Researchers may encounter several side reactions, including:
-
Over-deuteration: Incorporation of more deuterium atoms than desired, leading to a mixture of isotopologues.
-
Back-Exchange: Loss of incorporated deuterium and replacement with hydrogen from protic sources in the reaction or work-up.
-
Low Deuterium Incorporation: Incomplete reaction leading to a low percentage of the desired deuterated product.
-
Ring Opening/Degradation: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the pyridine ring can undergo degradation, leading to a complex mixture of byproducts.
-
Formation of Byproducts: Depending on the reaction conditions, side reactions such as dimerization or polymerization may occur.
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Symptoms:
-
Mass spectrometry (MS) analysis shows a lower-than-expected molecular weight for the product.
-
¹H NMR spectroscopy indicates a low level of deuterium incorporation at the target positions.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the metal catalyst is fresh and active. If using a heterogeneous catalyst (e.g., Pd/C), consider a fresh batch or pre-activation. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by taking aliquots and analyzing them by MS or NMR to find the optimal conditions without promoting degradation. |
| Poorly Soluble Substrate | Use a co-solvent to improve the solubility of 2-aminopyridine in the deuterated medium. |
| Presence of Protic Impurities | Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere to prevent the introduction of protic impurities that can compete with the deuterium source. |
Issue 2: Over-deuteration or Poor Regioselectivity
Symptoms:
-
MS analysis reveals a distribution of masses higher than the target deuterated product.
-
¹H and ²H NMR spectra show deuterium incorporation at undesired positions.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Reduce the reaction temperature, shorten the reaction time, or use a less active catalyst to gain better control over the deuteration process. |
| Non-selective Catalyst | Some catalysts are inherently less selective. Screen different metal catalysts (e.g., compare Pd, Pt, Rh, Ir) to find one that provides the desired regioselectivity for 2-aminopyridine. |
| Incorrect pH | The pH of the reaction medium can significantly influence the sites of deuteration. For acid-catalyzed reactions, varying the acid concentration can alter the regioselectivity. For base-catalyzed reactions, the choice of base is critical. |
Issue 3: Back-Exchange of Deuterium
Symptoms:
-
Loss of deuterium signal in NMR or a decrease in molecular weight in MS during work-up or storage.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exposure to Protic Solvents | During the reaction work-up, use deuterated solvents (e.g., D₂O, CDCl₃) and minimize exposure to atmospheric moisture. Lyophilize the final product to remove all traces of water. |
| Acidic or Basic Residues | Carefully neutralize the reaction mixture before extraction. Traces of acid or base can catalyze back-exchange. |
| Storage Conditions | Store the final deuterated compound in a dry, inert atmosphere. For long-term storage, consider sealing the sample under argon or nitrogen. |
Issue 4: Product Degradation
Symptoms:
-
Low yield of the desired product with the formation of a complex mixture of byproducts, often indicated by TLC or LC-MS.
-
Discoloration of the reaction mixture.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the rate of deuteration, they can also lead to decomposition. |
| Strongly Acidic or Basic Conditions | Use milder acidic or basic conditions. For example, use a weaker acid or a hindered, non-nucleophilic base. |
| Oxidation | If the reaction is sensitive to air, ensure it is carried out under a strictly inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Metal-Catalyzed H/D Exchange in D₂O
This protocol is a general guideline for the deuteration of 2-aminopyridine using a heterogeneous palladium catalyst.
Materials:
-
2-Aminopyridine
-
Palladium on carbon (10 wt. % Pd/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1 equivalent) and 10% Pd/C (10 mol % Pd).
-
Evacuate the vessel and backfill with an inert gas three times.
-
Add D₂O via a syringe to the reaction vessel.
-
Heat the reaction mixture to 120-160 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with an organic solvent, and analyzing by LC-MS to determine the extent of deuteration.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of D₂O.
-
Remove the D₂O from the filtrate under reduced pressure or by lyophilization.
-
Purify the crude product by chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Example (Hypothetical):
| Entry | Catalyst | Temperature (°C) | Time (h) | % Deuterium Incorporation (at C6) | Yield (%) |
| 1 | 10% Pd/C | 120 | 12 | 65 | 85 |
| 2 | 10% Pd/C | 140 | 12 | 80 | 78 |
| 3 | 10% Pd/C | 160 | 12 | 95 | 65 (some degradation) |
| 4 | 5% Pt/C | 140 | 12 | 75 | 82 |
Visualizations
Troubleshooting Logic for Low Deuterium Incorporation
Caption: Troubleshooting workflow for low deuterium incorporation.
General H/D Exchange Mechanism on a Metal Surface
Caption: Simplified mechanism for metal-catalyzed H/D exchange.
References
Technical Support Center: Efficient Deuteration of Chloropyridines
Welcome to the technical support center for the catalytic deuteration of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your deuteration experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the most effective catalyst and conditions for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for the deuteration of chloropyridines?
A1: The most common classes of catalysts for the deuteration of chloropyridines and other haloarenes are typically based on transition metals such as palladium, iridium, and rhodium.[1][2][3] Each class has its own advantages regarding selectivity, functional group tolerance, and reaction conditions. For instance, palladium catalysts, often used with phosphine ligands, are versatile for a range of substrates.[4][5] Iridium catalysts, such as Crabtree's catalyst, are well-known for ortho-directed hydrogen isotope exchange.[6][7] Rhodium catalysts have also demonstrated high regioselectivity in the deuteration of various aromatic compounds.[2]
Q2: What is the difference between homogeneous and heterogeneous catalysts in this context, and which should I choose?
A2: Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites.[8][9][10] However, their separation from the reaction mixture can be challenging and costly.[8] Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), which allows for easy separation and recycling.[8][9] While potentially offering lower selectivity, recent advancements in nanoparticle and supported catalysts are improving their performance.[11][12][13] The choice depends on your priorities: for high precision and selectivity on a small scale, a homogeneous catalyst might be preferable. For scalability, cost-effectiveness, and ease of purification, a heterogeneous catalyst could be the better option.[12]
Q3: What are the common deuterium sources, and how do they affect the reaction?
A3: Common deuterium sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents like DMSO-d₆ or methanol-d₄.[1][6][14][15] D₂O is often favored for its low cost and safety.[12] The choice of deuterium source can influence the reaction mechanism and efficiency. For example, some catalytic systems are specifically designed to be compatible with D₂O, while others may require anhydrous conditions and deuterated organic solvents.
Q4: How can I control the regioselectivity of deuteration on the chloropyridine ring?
A4: Regioselectivity is primarily controlled by the choice of catalyst and directing groups on the substrate.[16] For instance, iridium catalysts often direct deuteration to the ortho position of a directing group.[7][17] The electronic properties of the chloropyridine ring also play a role, with certain positions being more susceptible to hydrogen-deuterium exchange. In some cases, a removable directing group can be employed to achieve specific labeling patterns.[16]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Low or No Deuterium Incorporation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For palladium catalysts, consider using a pre-catalyst that is more stable and generates the active species in situ.[5]- In some cases, the presence of a base is crucial for catalyst activation and efficiency.[6] |
| Inappropriate Reaction Conditions | - Optimize the reaction temperature and time. Higher temperatures can sometimes overcome activation barriers, but may also lead to side reactions.[18]- Ensure the solvent is anhydrous if the reaction is sensitive to moisture. |
| Poor Substrate Reactivity | - The electronic nature of the chloropyridine can hinder the reaction. For electron-deficient systems, catalysts with electron-rich ligands may be more effective.[5] |
| Insufficient Deuterium Source | - Increase the excess of the deuterated reagent (e.g., D₂O, deuterated solvent).[18] |
Problem 2: Isotopic Scrambling (Deuteration at Unintended Positions)
| Possible Cause | Suggested Solution |
| Non-selective Catalyst | - Switch to a more regioselective catalyst. For ortho-deuteration, iridium-based catalysts are often a good choice.[7]- The choice of ligand can significantly influence selectivity. |
| Harsh Reaction Conditions | - Employ milder reaction conditions, such as lower temperatures.[18]- Strong bases can sometimes lead to non-specific deprotonation and subsequent deuteration.[14] Consider using a weaker base. |
| Multiple Reactive Sites | - If the substrate has multiple positions with similar reactivity, consider using a protecting group strategy to block unwanted sites before deuteration.[18] |
Problem 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Presence of Oxygen | - Thoroughly degas all solvents and reactants and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5] |
| Coordination of Substrate/Products to the Metal Center | - The pyridine nitrogen can coordinate to the catalyst, potentially leading to inhibition.[5] The choice of ligand can sometimes mitigate this effect. |
| Side Reactions | - Analyze the reaction mixture for byproducts that might be poisoning the catalyst. Adjusting the reaction conditions may help to minimize these side reactions. |
Problem 4: Deuterium Back-Exchange During Workup or Analysis
| Possible Cause | Suggested Solution |
| Exposure to Protic Solvents | - During the workup, use deuterated solvents (e.g., D₂O, deuterated methanol) to wash the reaction mixture.[18][19]- For NMR analysis, use high-purity, anhydrous deuterated solvents and ensure the NMR tube is thoroughly dried.[19] |
| Presence of Acidic or Basic Residues | - Ensure that any acidic or basic reagents from the reaction are completely removed during purification, as they can catalyze back-exchange. |
| Elevated Temperatures | - Perform purification and sample preparation at low temperatures to minimize the risk of back-exchange.[19] |
Catalyst Performance Data
The following tables summarize the performance of different catalytic systems for the deuteration of chloropyridines and related substrates, based on literature data.
Table 1: Palladium-Based Catalysts
| Catalyst System | Substrate | Deuterium Source | Key Conditions | Deuterium Incorporation (%) | Reference |
| Pd(OAc)₂ / Pyridine Ligand | Aromatic Pharmaceuticals | D₂O | 110 °C, 48 h | High | [1][3] |
| Pd/C | Aryl Halides | D₂ Gas | Mild Conditions | Complete | [15] |
| Pd(OAc)₂ / SPhos | 2-Chloropyridines | - | Toluene/H₂O, 100 °C | - | [5] |
Table 2: Iridium-Based Catalysts
| Catalyst System | Substrate | Deuterium Source | Key Conditions | Deuterium Incorporation (%) | Reference |
| [IrCl(COD)(IMes)] / NaOMe | N-Heterocycles | methanol-d₄ / H₂ | - | Up to 95% | [6] |
| [(COD)Ir(PCy₃)(py)]PF₆ (Crabtree's Catalyst) | Aromatic Esters | D₂ Gas | DCM, -78 °C to RT | Variable (10-90%) | [7] |
| Supported Iridium Nanoparticles | (Hetero)arenes | C₆D₆ | Mild Conditions | High | [11] |
Table 3: Other Catalytic Systems
| Catalyst System | Substrate | Deuterium Source | Key Conditions | Deuterium Incorporation (%) | Reference |
| RhCl₃ | Various Drugs | D₂O | - | Good | [2] |
| K₂CO₃ / 18-Crown-6 | Chlorinated Pyridines | D₂O | - | 99% at position 4 | [16] |
| KOtBu | Pyridines | DMSO-d₆ | - | High | [14] |
Experimental Protocols & Workflows
Below are generalized experimental protocols and workflows. Note: These are representative examples and should be optimized for your specific substrate and desired outcome.
General Protocol for Homogeneous Catalytic Deuteration
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine substrate, the catalyst, and any solid additives (e.g., base, ligand).
-
Solvent Addition: Add the degassed, anhydrous deuterated solvent via syringe. If using D₂O as the deuterium source in an organic solvent, add it at this stage.
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) by taking aliquots at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature. If the catalyst is not volatile, the solvent can be removed under reduced pressure. The crude product is then typically purified by column chromatography. To avoid back-exchange, deuterated solvents can be used for the workup and chromatography where feasible.[19]
-
Analysis: Characterize the final product by ¹H NMR, ²H NMR, and mass spectrometry to determine the deuterium incorporation and regioselectivity.
Visualizing the Process
The following diagrams illustrate key decision-making processes and workflows in catalyst selection and troubleshooting.
Caption: Catalyst selection workflow for chloropyridine deuteration.
Caption: Troubleshooting decision tree for deuteration experiments.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Regiospecific deuteriation and tritiation of various drugs using a homogeneous rhodium trichloride catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity | MDPI [mdpi.com]
- 8. ethz.ch [ethz.ch]
- 9. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. osti.gov [osti.gov]
- 17. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2-amine
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variability throughout the analytical process. This guide provides an objective comparison of deuterated internal standards, exemplified by 5-Chloropyridin-3,4,6-d3-2-amine, against non-deuterated alternatives, supported by experimental data and principles of analytical method validation.
This compound is the stable isotope-labeled (deuterated) form of 2-amino-5-chloropyridine. It serves as an ideal internal standard for the quantification of its non-labeled counterpart, which is a known degradation product of the drug zopiclone.[1] The use of a deuterated internal standard is widely regarded as the gold standard in bioanalysis for its ability to closely mimic the analyte of interest during sample preparation, chromatography, and ionization, thereby providing more accurate and precise results.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the quality of analytical data. Deuterated internal standards, like this compound, are chemically almost identical to the analyte, with only a mass difference due to the replacement of hydrogen with deuterium.[4] This near-identical physicochemical behavior is a key advantage over non-deuterated or structural analogue internal standards, which are different chemical compounds with similar structures.[2][5]
However, deuterated standards are not without limitations. The "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[6] This can result in differential matrix effects, potentially impacting accuracy.[6][7] Despite this, the consensus in the scientific community is that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogues.[5]
Below is a summary of the key performance differences:
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analogue) Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement.[2] | Variable: Different retention times can lead to poor compensation for matrix effects.[2] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[2] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2] |
| Chromatographic Behavior | Nearly identical to the analyte, though slight retention time shifts are possible (isotope effect).[6] | Different retention time from the analyte. |
| Specificity | High: Differentiated by mass-to-charge ratio (m/z) in the mass spectrometer. | High: Differentiated by both m/z and potentially retention time. |
| Cost & Availability | Higher cost and may require custom synthesis.[2] | Generally lower cost and more readily available.[2] |
| Potential for Inaccuracy | Low: Can be affected by isotopic instability or presence of unlabeled analyte in the standard.[6] | Higher: More susceptible to variations in sample preparation and matrix effects. |
Quantitative Data Presentation
The following table summarizes typical validation results for an LC-MS/MS method utilizing deuterated internal standards for the quantification of multiple analytes. This data exemplifies the high level of performance achievable with such standards.
| Validation Parameter | Performance Metric | Result |
| Linearity | Coefficient of Determination (r²) | ≥ 0.997 |
| Lower Limit of Quantification (LOQ) | Accuracy | 104 - 118% |
| Intra-assay Precision | Coefficient of Variation (CV) | 0.9 - 14.7% |
| Intra-assay Accuracy | Bias | 89 - 138% |
| Inter-assay Precision | Coefficient of Variation (CV) | 2.5 - 12.5% |
| Inter-assay Accuracy | Bias | 90 - 113% |
| Recovery | % Recovery | 76.6 - 84% |
| Data adapted from a validated LC-MS/MS method for five immunosuppressants using deuterated internal standards.[8] |
Experimental Protocols
A robust analytical method validation is essential to ensure reliable results. Below is a representative protocol for the validation of an LC-MS/MS method for the determination of 2-amino-5-chloropyridine in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or zinc sulfate solution).[8]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-amino-5-chloropyridine: Precursor ion > Product ion (e.g., m/z 129 > 112).
-
This compound: Precursor ion > Product ion (e.g., m/z 132 > 115).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte.
Visualizing Workflows and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: The deuterium isotope effect on chromatographic separation.
Caption: A logical workflow for analytical method validation.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Purity Analysis: 5-Chloropyridin-3,4,6-d3-2-amine by NMR
For researchers in drug development and related scientific fields, the precise determination of isotopic purity in deuterated compounds is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the isotopic purity analysis of 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated analog of a common pyridine derivative. We will explore the experimental protocol for NMR analysis and compare its performance with alternative methods, supported by illustrative experimental data.
The Significance of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties and metabolic fate. Therefore, a precise understanding of the isotopic enrichment at specific molecular positions is paramount.
Isotopic Purity Analysis by NMR Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful and direct method for determining the isotopic purity of deuterated molecules. The fundamental principle lies in the quantification of residual, non-deuterated protons at the labeled positions. By comparing the integral of these residual proton signals to the integral of a signal from a non-deuterated position within the molecule or to an internal standard, the degree of deuteration can be accurately calculated.
Illustrative ¹H NMR Analysis of this compound
To determine the isotopic purity of this compound, a ¹H NMR spectrum is acquired. In the spectrum of the non-deuterated parent compound, 5-Chloro-2-aminopyridine, distinct signals are observed for the protons at positions 3, 4, and 6 of the pyridine ring. In the deuterated analogue, the intensities of these signals will be significantly reduced. The isotopic purity is calculated by comparing the integration of the residual proton signals at the deuterated positions (3, 4, and 6) to the integration of the proton signal at the non-deuterated position 5, or to a known amount of an internal standard.
Chemical Structures:
| Non-Deuterated (Parent Compound) | Deuterated Compound |
| 5-Chloro-2-aminopyridine | This compound |
Experimental Protocol: Isotopic Purity Determination by ¹H NMR
This section details the experimental methodology for assessing the isotopic purity of this compound using quantitative ¹H NMR (qNMR).
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity. The amount should be chosen to give a signal integral comparable to the residual proton signals of the analyte.
-
Dissolve both the analyte and the internal standard in a deuterated NMR solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask to ensure a homogenous solution.
-
Transfer an appropriate volume of the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the residual protons at positions 3, 4, and 6 of the pyridine ring and the signal of the internal standard.
-
Calculate the isotopic purity using the following formula:
Performance Comparison: NMR vs. Alternative Methods
While NMR is a primary technique for isotopic purity analysis, other methods are also employed. This section compares the performance of NMR with High-Resolution Mass Spectrometry (HRMS), the most common alternative.
Illustrative Quantitative Data Comparison
The following table presents hypothetical, yet realistic, data for the isotopic purity analysis of a batch of this compound.
| Analytical Method | Parameter Measured | Result | Advantages | Limitations |
| ¹H NMR | Isotopic Enrichment at Positions 3, 4, 6 | 99.2% | - Direct, non-destructive method- Site-specific information- High precision and accuracy | - Lower sensitivity compared to MS- Requires a non-deuterated reference signal |
| ²H NMR | Deuterium Abundance | 99.1% | - Direct detection of deuterium- Complements ¹H NMR data | - Lower sensitivity than ¹H NMR- Requires a specialized probe |
| HRMS | Isotopologue Distribution | d3: 98.5%d2: 1.2%d1: 0.2%d0: 0.1% | - High sensitivity- Provides distribution of isotopologues | - Indirectly determines site-specific purity- Potential for ion suppression effects |
Visualizing the Analytical Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow for NMR-based isotopic purity analysis and a comparison of the analytical techniques.
Caption: Experimental workflow for isotopic purity analysis by NMR.
Caption: Comparison of NMR and Mass Spectrometry for isotopic purity analysis.
Conclusion
A Comparative Guide to Mass Spectrometry Analysis for Deuterium Enrichment of 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common mass spectrometry (MS) techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of deuterium enrichment in the isotopically labeled compound, 5-Chloropyridin-3,4,6-d3-2-amine. The selection of an appropriate analytical technique is critical for accurately determining isotopic purity, which is a key parameter in drug metabolism studies, pharmacokinetic assessments, and as internal standards in quantitative bioanalysis.[1][2] This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical data, and offers a logical workflow to guide researchers in choosing the most suitable method for their specific needs.
Comparative Analysis of Deuterium Enrichment
The determination of deuterium enrichment was performed using two distinct analytical platforms: a standard GC-MS system and a high-resolution LC-MS system. The hypothetical data presented below is representative of what can be expected from the analysis of a sample of this compound alongside its non-deuterated analogue, 5-Chloro-2-pyridinamine.
| Parameter | GC-MS Analysis | LC-MS Analysis (High Resolution) |
| Instrumentation | Single Quadrupole GC-MS | Quadrupole Time-of-Flight (Q-TOF) LC-MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Analyte | This compound | This compound |
| Non-Deuterated Analog | 5-Chloro-2-pyridinamine | 5-Chloro-2-pyridinamine |
| Expected m/z (M+) of Analog | 128.02 | 129.02 (M+H)+ |
| Observed m/z of Analog | 128.0 | 129.0298 |
| Expected m/z (M+) of Deuterated | 131.04 | 132.04 (M+H)+ |
| Observed m/z of Deuterated | 131.0 | 132.0485 |
| Calculated Deuterium Enrichment (%) | 98.5% | 98.6% |
| Retention Time of Analog | 8.52 min | 3.15 min |
| Retention Time of Deuterated | 8.49 min | 3.15 min |
| Resolution | Unit Resolution | > 20,000 |
| Key Advantages | High volatility compatibility, established libraries | High mass accuracy, suitable for less volatile compounds |
| Key Disadvantages | Potential for thermal degradation | Potential for ion suppression |
Experimental Methodologies
Detailed protocols for both GC-MS and LC-MS analyses are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and 5-Chloro-2-pyridinamine in methanol.
-
Create a working solution by diluting the stock solution to 10 µg/mL with methanol.
-
An internal standard, such as deuterated pyridine (d5-pyridine), can be added to the working solution to improve quantitative accuracy.[3][4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-200.
3. Data Analysis:
-
The deuterium enrichment is calculated from the relative abundances of the molecular ions of the deuterated and non-deuterated compounds. The calculation should account for the natural isotopic abundance of other elements in the molecule.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and 5-Chloro-2-pyridinamine in a 50:50 mixture of acetonitrile and water.
-
Create a working solution by diluting the stock solution to 1 µg/mL with the same solvent mixture.
-
For quantitative analysis, an appropriate internal standard, such as a stable isotope-labeled version of a structurally similar compound, should be used.[2][6]
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Mass Range: m/z 50-300.
3. Data Analysis:
-
High-resolution mass spectrometry allows for the accurate determination of the mass of the protonated molecule [M+H]+. The deuterium enrichment is calculated by comparing the intensities of the isotopic peaks corresponding to the deuterated and non-deuterated species.[1]
Logical Workflow for Method Selection
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]
A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuterated Standard for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Chloropyridin-3,4,6-d3-2-amine and its non-deuterated counterpart, 2-amino-5-chloropyridine. The primary focus is on their respective roles and performance in modern analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) for bioanalysis.
Introduction to the Compounds
2-amino-5-chloropyridine is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial building block in the development of various biologically active molecules.[2] A notable application is in the synthesis of the hypnotic agent zopiclone and its enantiomer eszopiclone.[3]
This compound is the deuterated form of 2-amino-5-chloropyridine, where three hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.[4][5]
Comparative Analysis: Key Performance Characteristics
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Its performance in this role is significantly superior to using a non-deuterated analogue. The core advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest, which allows it to effectively compensate for variations throughout the analytical process.
| Parameter | This compound (as Internal Standard) | 2-amino-5-chloropyridine (as a structural analogue IS) | Justification |
| Accuracy (% Bias) | Typically within ±5%[2] | Can exceed ±15%[2] | The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, leading to more accurate quantification.[2] |
| Precision (%CV) | Typically <10%[2] | Can be >15%[2] | By closely mimicking the analyte's behavior during sample preparation and analysis, the SIL-IS provides more consistent results.[2] |
| Matrix Effect Compensation | Highly effective | Inconsistent and often poor | The SIL-IS is affected by the sample matrix in the same way as the analyte, allowing for reliable normalization of the signal.[6] |
| Extraction Recovery | Tracks analyte recovery accurately | May differ from analyte recovery | The near-identical chemical properties ensure that the SIL-IS and the analyte have very similar extraction efficiencies. |
Physicochemical Properties
| Property | This compound | 2-amino-5-chloropyridine |
| Molecular Formula | C5H2D3ClN2 | C5H5ClN2 |
| Molecular Weight | ~131.58 g/mol [7][8] | 128.56 g/mol [9] |
| Appearance | White to off-white solid[10] | White to off-white crystalline powder[1] |
| Primary Application | Internal standard in mass spectrometry[4][5] | Synthetic intermediate[1][2] |
Mass Spectrometry Fragmentation
The NIST WebBook provides the electron ionization mass spectrum for 2-amino-5-chloropyridine. The molecular ion peak is observed at m/z 128.
For this compound, the molecular ion peak is expected to be shifted by +3 mass units to m/z 131, reflecting the three deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated standard, with corresponding mass shifts in the fragments containing the deuterated pyridine ring. This distinct mass difference allows for the simultaneous detection of the analyte and the internal standard without cross-talk.
Experimental Protocols
Representative Application: Bioanalytical Method for a Zopiclone-Related Compound using LC-MS/MS
This protocol outlines a general procedure for the quantification of a hypothetical analyte, a derivative of zopiclone, in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of a human plasma sample, add 10 µL of a 100 ng/mL working solution of this compound in methanol.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte: [M+H]+ → fragment ion 1
-
Internal Standard (this compound): [M+H]+ → corresponding fragment ion 1
-
3. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. felixbio.cn [felixbio.cn]
- 9. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chembk.com]
The Kinetic Isotope Effect in Action: A Comparative Guide to Studies with 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) utilizing 5-Chloropyridin-3,4,6-d3-2-amine. By replacing hydrogen atoms with their heavier deuterium isotopes, researchers can probe the mechanisms of chemical reactions, particularly those involved in drug metabolism. This technique offers invaluable insights into reaction rates and the nature of transition states, ultimately aiding in the design of safer and more effective pharmaceuticals.
The Principle of the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE specifically refers to the change in rate upon substituting a hydrogen atom (¹H) with a deuterium atom (²H or D). The core of this phenomenon lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger covalent bond with carbon, resulting in a lower zero-point energy.[2] Consequently, more energy is required to break a C-D bond compared to a C-H bond.
In drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of a C-H bond.[2] If this bond-breaking step is rate-determining, substituting hydrogen with deuterium will slow down the reaction. The magnitude of this slowing, expressed as the ratio of the rate constants (kH/kD), is the kinetic isotope effect. A significant primary KIE (typically >2) is strong evidence that C-H bond cleavage is part of the rate-determining step of the reaction.[2]
Caption: Energy profiles for C-H vs. C-D bond cleavage.
Hypothetical Case Study: CYP-Mediated Hydroxylation of 2-Amino-5-chloropyridine
To illustrate the application of a KIE study, we present a hypothetical investigation into the metabolism of 2-amino-5-chloropyridine, the non-deuterated analogue of this compound. Aromatic amines are often metabolized by cytochrome P450 enzymes through hydroxylation.[3][4][5][6] In this scenario, we propose that a primary metabolic pathway is the CYP-mediated hydroxylation at the C-4 position of the pyridine ring. The KIE study aims to determine if the C-H bond cleavage at this position is the rate-determining step of the reaction.
Alternative Metabolic Pathways: Besides C-hydroxylation, N-hydroxylation is another potential metabolic pathway for primary and secondary amines catalyzed by CYP enzymes.[3][4] A comprehensive metabolic study would investigate all possible hydroxylation products.
Experimental Design and Protocols
A common method to determine the KIE in drug metabolism studies is the intermolecular competition experiment .[2][7][8][9] This involves separately measuring the reaction rates of the deuterated and non-deuterated compounds under identical conditions.
Caption: Workflow for an intermolecular KIE study.
Detailed Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLMs) are thawed on ice.
-
Stock solutions of 2-amino-5-chloropyridine and this compound are prepared in a suitable solvent (e.g., DMSO).
-
A solution of NADPH regenerating system is prepared in phosphate buffer.
-
-
Incubation:
-
For each substrate, a series of incubation mixtures are prepared in microcentrifuge tubes. Each tube contains phosphate buffer, HLMs, and the substrate at varying concentrations.
-
The mixtures are pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
-
Reaction Quenching and Sample Preparation:
-
At specified time points (e.g., 0, 5, 10, 20, 30 minutes), the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are vortexed and then centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The concentrations of the remaining substrate and the formed hydroxylated metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
The initial reaction velocities (V) at each substrate concentration are determined from the linear range of the metabolite formation versus time plot.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation.
-
The intrinsic clearance (CLint) is calculated as Vmax/Km.
-
The kinetic isotope effect is calculated as the ratio of the intrinsic clearances: KIE = (Vmax/Km)H / (Vmax/Km)D.
-
Hypothetical Quantitative Data
The following table summarizes hypothetical data from the proposed KIE study. The values are chosen to be representative of a reaction where C-H bond cleavage is largely rate-determining.
| Parameter | 2-amino-5-chloropyridine (H) | This compound (D) |
| Km (µM) | 15 | 18 |
| Vmax (pmol/min/mg protein) | 120 | 30 |
| Intrinsic Clearance (Vmax/Km) | 8.0 | 1.67 |
| Kinetic Isotope Effect (kH/kD) | \multicolumn{2}{c | }{4.8} |
This data is illustrative and not derived from actual experiments.
A KIE value of 4.8 strongly suggests that the cleavage of the C-H bond at the site of deuteration is a significant rate-limiting step in the metabolic hydroxylation of 2-amino-5-chloropyridine.
Comparison with Alternative Methodologies
While KIE studies provide deep mechanistic insights, other methods are also crucial for a comprehensive understanding of a compound's metabolism.
| Methodology | Information Provided | Advantages | Disadvantages |
| Kinetic Isotope Effect (KIE) | Identifies if C-H bond cleavage is rate-determining. | Provides direct evidence of the reaction mechanism at the transition state level. | Requires synthesis of isotopically labeled compounds. Does not identify the specific enzyme responsible. |
| Reaction Phenotyping | Identifies the specific CYP450 isozymes responsible for metabolism. | Uses a panel of recombinant human CYP enzymes for clear identification. | Does not provide information about the rate-determining step of the chemical reaction. |
| In Vitro Inhibition Assays | Determines if a compound inhibits specific CYP450 enzymes. | Crucial for predicting potential drug-drug interactions. | Provides indirect information about which enzymes might be involved in metabolism. |
Conclusion
Kinetic isotope effect studies using specifically deuterated compounds like this compound are a powerful tool in drug development. They offer a window into the transition state of metabolic reactions, confirming whether C-H bond cleavage is rate-limiting. This information, when integrated with data from other methodologies such as reaction phenotyping and inhibition assays, allows for a comprehensive understanding of a drug candidate's metabolic profile. Such knowledge is critical for predicting pharmacokinetics, avoiding potential drug-drug interactions, and ultimately designing safer and more effective medicines. The strategic use of deuteration, guided by KIE studies, can lead to improved metabolic stability and enhanced therapeutic profiles of new drug entities.[2][10]
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 7. Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolic stability of deuterated vs non-deuterated 5-chloro-2-aminopyridine
A Guide for Researchers and Drug Development Professionals
The Kinetic Isotope Effect: A Fundamental Advantage of Deuteration
The enhanced metabolic stability of deuterated compounds is primarily attributed to the kinetic isotope effect (KIE) .[1][2][3] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[1][] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[2][3] By replacing a hydrogen atom at a metabolic "hotspot" with deuterium, the rate of metabolism at that position can be significantly reduced.[5][6] This can lead to several therapeutic advantages, including:
-
Increased half-life and exposure: A slower rate of metabolism can lead to a longer drug half-life in the body, potentially allowing for less frequent dosing.[5][7]
-
Reduced formation of toxic metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.[5][6]
-
Improved safety and efficacy: By altering the metabolic profile, deuteration can lead to a more favorable safety and efficacy profile.[5]
Hypothetical Metabolic Pathways of 5-Chloro-2-Aminopyridine
The metabolism of pyridine-containing compounds can occur through various pathways, primarily oxidation mediated by cytochrome P450 enzymes. For 5-chloro-2-aminopyridine, potential metabolic pathways could include hydroxylation of the pyridine ring and N-oxidation of the amino group. The diagram below illustrates a hypothetical metabolic pathway and how deuteration could potentially alter it.
Caption: Hypothetical metabolic pathways of 5-chloro-2-aminopyridine and the potential impact of deuteration.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of deuterated and non-deuterated 5-chloro-2-aminopyridine, a standard in vitro assay using liver microsomes is typically employed.[8][9] Liver microsomes contain a high concentration of drug-metabolizing enzymes, including CYPs.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated 5-chloro-2-aminopyridine in human liver microsomes.
Materials:
-
Deuterated 5-chloro-2-aminopyridine
-
Non-deuterated 5-chloro-2-aminopyridine
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high clearance compound and a low clearance compound)
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound (either deuterated or non-deuterated 5-chloro-2-aminopyridine) in phosphate buffer.
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line will be the rate constant (k). The in vitro half-life can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance can be calculated using the formula: CLint = (0.693 / t½) / (protein concentration).
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
References
- 1. Portico [access.portico.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Battle in Bioanalysis: 5-Chloropyridin-3,4,6-d3-2-amine versus ¹³C Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of the deuterium-labeled internal standard, 5-Chloropyridin-3,4,6-d3-2-amine, with its ¹³C-labeled counterparts. By examining their performance characteristics, supported by experimental data from analogous compounds, this document aims to provide a clear framework for selecting the most appropriate internal standard for demanding analytical applications.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1][2][3] The two most common types of stable isotopes used for labeling are deuterium (²H) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic properties can lead to significant differences in analytical performance.
Key Performance Differences: A Comparative Overview
The ideal internal standard should behave identically to the analyte of interest in all aspects of the analytical process, with the only difference being its mass.[4][5] This ensures that any variations, such as extraction efficiency or matrix effects, are equally compensated for. It is in achieving this ideal that the differences between deuterium and ¹³C labeling become apparent.
| Parameter | This compound (Deuterium Labeled) | ¹³C Labeled Internal Standard | Key Considerations for Researchers |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the non-labeled analyte due to the "isotope effect".[1][2] | Typically co-elutes perfectly with the analyte.[1][3] | Perfect co-elution is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak. Even minor shifts can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, leading to inaccurate results.[2] |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons from the solvent, especially if located at exchangeable positions on the molecule.[2] | ¹³C labels are highly stable and not prone to exchange under typical bioanalytical conditions. | The stability of the isotopic label is fundamental to the integrity of the quantitative data. Any loss of the label from the internal standard can lead to an underestimation of the analyte concentration. |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the internal standard.[2] | Considered superior due to identical elution profiles, leading to more accurate compensation for matrix effects.[1][3] | In complex biological matrices where significant and variable matrix effects are expected, the superior co-elution of ¹³C-labeled standards provides more reliable correction. |
| Cost and Availability | Generally more cost-effective and readily available due to simpler synthetic routes.[3] | Typically more expensive and may have limited commercial availability for some analytes.[3] | The choice may be influenced by budget and project timelines. However, the potential for more accurate and reliable data with ¹³C-labeled standards can offset the higher initial cost by reducing the need for repeat analyses and troubleshooting. |
Quantitative Performance Data: A Representative Example
| Validation Parameter | Method with Deuterated IS | Method with ¹³C-Labeled IS | Acceptance Criteria |
| Accuracy (% Bias) at LQC | -8.5% | -1.2% | ±15% |
| Accuracy (% Bias) at MQC | -6.2% | -0.8% | ±15% |
| Accuracy (% Bias) at HQC | -4.9% | -0.5% | ±15% |
| Precision (% CV) at LQC | 9.8% | 3.5% | ≤15% |
| Precision (% CV) at MQC | 7.5% | 2.1% | ≤15% |
| Precision (% CV) at HQC | 5.2% | 1.8% | ≤15% |
| Matrix Effect (% CV) | 11.2% | 2.5% | ≤15% |
| Recovery (% CV) | 8.5% | 3.1% | Consistent and reproducible |
*LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation. This data is illustrative and based on general findings.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical methods. Below is a representative protocol for the quantification of an analyte in human plasma using a stable isotope-labeled internal standard, which can be adapted for use with either this compound or a ¹³C-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound or the ¹³C-labeled IS in methanol at a concentration of 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard should be optimized for maximum sensitivity and specificity.
-
Visualizing the Workflow and Concepts
To better illustrate the principles and processes discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The choice between a deuterium-labeled internal standard like this compound and a ¹³C-labeled internal standard depends on the specific requirements of the bioanalytical method. For routine analyses where cost is a significant factor and potential chromatographic shifts have been carefully evaluated and shown not to impact data quality, a deuterated standard can be a viable option.
However, for regulated bioanalysis, studies involving complex matrices, or when the highest level of accuracy and precision is required, the evidence strongly supports the use of ¹³C-labeled internal standards. Their ability to perfectly co-elute with the analyte provides a more robust and reliable correction for matrix effects and other sources of analytical variability. The investment in a ¹³C-labeled internal standard can lead to higher data quality, reduced need for re-analysis, and greater confidence in the final results, making it the superior choice for demanding drug development and research applications.
References
A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuterated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Chloropyridin-3,4,6-d3-2-amine and its non-deuterated counterpart, 2-Amino-5-chloropyridine. Both compounds are key intermediates in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. The strategic incorporation of deuterium in this compound offers potential advantages in various research and drug development applications, primarily due to the kinetic isotope effect.
Product Specifications
A summary of the typical physical and chemical properties of both the deuterated and non-deuterated compounds is presented below. These specifications are crucial for researchers in designing synthetic routes and analytical methods.
| Property | This compound | 2-Amino-5-chloropyridine |
| CAS Number | 1093384-99-6 | 1072-98-6 |
| Molecular Formula | C₅H₂D₃ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 131.58 g/mol | 128.56 g/mol |
| Appearance | White to off-white solid | White to pale cream crystals or powder[1] |
| Melting Point | 133-135 °C | 135-138 °C[1][2] |
| Typical Purity | ≥98% | ≥98%[1][2][3] |
| Isotopic Purity | Typically >98% Deuterium enrichment | Not Applicable |
| Solubility | Slightly soluble in DMSO, very slightly soluble in methanol. | Soluble in hot water, alcohol, and ether. |
Performance Comparison and Applications
The primary application of both compounds is in the synthesis of Zopiclone.[4][5][6] The introduction of deuterium in this compound can lead to several performance advantages, particularly in the context of drug metabolism and pharmacokinetic (DMPK) studies.
| Application Area | This compound (Deuterated) | 2-Amino-5-chloropyridine (Non-Deuterated) |
| Zopiclone Synthesis | Serves as a key intermediate for synthesizing deuterated Zopiclone. Deuteration can potentially alter the metabolic profile of the final drug, potentially leading to a longer half-life and reduced formation of certain metabolites. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve C-H bond cleavage.[7][8] | The standard starting material for the synthesis of Zopiclone.[4][5][6] |
| Internal Standard in Bioanalysis | An ideal internal standard for the quantification of 2-Amino-5-chloropyridine and Zopiclone in biological matrices using techniques like LC-MS/MS. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction recovery and chromatographic behavior, while its different mass allows for clear differentiation in the mass spectrometer, leading to more accurate and precise quantification. | The analyte of interest in bioanalytical assays, particularly in studies of Zopiclone metabolism and degradation.[9] |
| Metabolic Stability Studies | Can be used to synthesize deuterated Zopiclone to investigate the impact of site-specific deuteration on its metabolic stability. By comparing the metabolism of deuterated and non-deuterated Zopiclone, researchers can identify metabolic "hotspots" and design next-generation drugs with improved pharmacokinetic profiles.[7][8][10] | Used to synthesize the parent drug, Zopiclone, for baseline metabolic stability and pharmacokinetic studies. |
Experimental Protocols
Synthesis of Zopiclone (General Scheme)
The synthesis of Zopiclone from 2-Amino-5-chloropyridine (or its deuterated analogue) typically involves a multi-step process. A generalized synthetic route is described below. For the synthesis of deuterated Zopiclone, this compound would be used as the starting material.
Step 1: Condensation 2-Amino-5-chloropyridine is reacted with pyrazine-2,3-dicarboxylic anhydride in a suitable solvent (e.g., refluxing acetonitrile) to form 6-(5-chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.
Step 2: Reduction The product from Step 1 is selectively reduced, for example, using sodium borohydride in a mixed solvent system like dioxane and water, to yield 6-(5-chloropyridin-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one.
Step 3: Esterification The hydroxyl group of the intermediate from Step 2 is then esterified with 4-methylpiperazine-1-carbonyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to produce Zopiclone.
Bioanalytical Method for Zopiclone and Metabolites using LC-MS/MS
This protocol outlines a general method for the quantification of Zopiclone and its metabolite, 2-Amino-5-chloropyridine, in a biological matrix (e.g., plasma or urine), using this compound as an internal standard.
Sample Preparation:
-
To 100 µL of the biological sample, add an internal standard solution containing this compound.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Zopiclone: Monitor the specific parent-to-daughter ion transition.
-
2-Amino-5-chloropyridine: Monitor the specific parent-to-daughter ion transition.
-
This compound (Internal Standard): Monitor the mass-shifted parent-to-daughter ion transition.
-
Quantification: The concentration of the analytes is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway and Experimental Workflow
Zopiclone's Mechanism of Action on the GABA-A Receptor
Zopiclone, synthesized from 2-Amino-5-chloropyridine or its deuterated analogue, exerts its hypnotic effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[11][12][13][14] The following diagram illustrates the signaling pathway.
Experimental Workflow: Bioanalytical Method Development
The following diagram outlines the logical workflow for developing a bioanalytical method using the deuterated compound as an internal standard.
References
- 1. 2-Amino-5-chloropyridine, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Amino-5-chloropyridine 98 1072-98-6 [sigmaaldrich.com]
- 3. file.leyan.com [file.leyan.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 13. Zopiclone - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
A Researcher's Guide to Quantifying Isotopic Scrambling in the Synthesis of 5-Chloropyridin-3,4,6-d3-2-amine
For researchers and professionals in drug development, the isotopic purity of labeled compounds is paramount. This guide provides a comparative analysis of synthetic strategies for 5-Chloropyridin-3,4,6-d3-2-amine, with a focus on quantifying and minimizing isotopic scrambling. We present supporting data from analogous chemical systems to illustrate the principles and offer detailed experimental protocols for synthesis and analysis.
Isotopically labeled compounds, such as this compound, are indispensable tools in pharmaceutical research, primarily used in metabolic studies and as internal standards for mass spectrometry-based quantification.[1] The utility of these compounds is directly dependent on the degree and specificity of isotopic incorporation. Isotopic scrambling, the undesired distribution of isotopes to positions other than those intended, can compromise the accuracy of experimental results. Therefore, robust synthetic methods coupled with precise analytical techniques to quantify isotopic purity are essential.
Comparison of Synthetic Approaches
Two primary strategies for introducing deuterium into aromatic systems are acid/base-catalyzed H/D exchange and transition-metal-catalyzed H/D exchange.
| Synthetic Method | Typical Deuterium Source | Advantages | Disadvantages | Expected Isotopic Purity (%) | Potential for Scrambling |
| Acid-Catalyzed H/D Exchange | D₂SO₄, DCl, D₂O | Simple, inexpensive reagents. | Harsh conditions can lead to side reactions and degradation. May require high temperatures and pressures. | 85-95 | High, especially at elevated temperatures. Scrambling can occur at various positions on the pyridine ring. |
| Base-Catalyzed H/D Exchange | NaOD, KOD in D₂O | Can be milder than acid catalysis. | May not be effective for all positions on the pyridine ring. | 80-90 | Moderate. Scrambling is possible, particularly if multiple acidic protons are present. |
| Iridium-Catalyzed H/D Exchange | D₂ gas, D₂O | High efficiency and selectivity. Milder reaction conditions. | Catalyst can be expensive. Optimization of ligands and conditions may be required. | >95 | Low. Directing groups can be used to achieve high regioselectivity, minimizing scrambling.[2] |
| Ruthenium-Catalyzed H/D Exchange | D₂O | Effective for deuteration of amines. | May require elevated temperatures. | 90-98 | Low to moderate, depending on the catalyst and substrate. |
Quantifying Isotopic Scrambling
Accurate determination of isotopic purity and the extent of scrambling is critical. The two most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Quantifies the amount of residual protons at each position. | Simple, readily available. Provides site-specific information. | Indirect measurement of deuterium incorporation. |
| ²H NMR | Directly detects and quantifies deuterium at each labeled position. | Direct measurement of deuterium incorporation. Provides site-specific information. | Requires a spectrometer with a deuterium probe. Lower sensitivity than ¹H NMR. |
| ¹³C NMR | Deuterium incorporation causes isotopic shifts in the ¹³C spectrum, allowing for quantification.[3] | Provides information on the number of deuterons attached to each carbon. | Can be complex to interpret. Requires longer acquisition times. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the overall isotopic distribution of the molecule (M, M+1, M+2, etc.).[3][4] | High sensitivity, requires very little sample.[3] Can be coupled with liquid chromatography (LC-HRMS). | Does not provide site-specific information on its own. Fragmentation analysis (MS/MS) may be needed to locate deuterium atoms. |
Experimental Workflows and Signaling Pathways
To visualize the process, the following diagrams illustrate a typical synthetic and analytical workflow.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logical relationship of analytical data for quantifying isotopic scrambling.
Experimental Protocols
Iridium-Catalyzed Synthesis of this compound (Hypothetical Protocol based on similar reactions)
This protocol is adapted from established methods for iridium-catalyzed hydrogen isotope exchange of pyridines.[2]
-
Preparation: In a nitrogen-filled glovebox, add 2-amino-5-chloropyridine (1 mmol), [Ir(cod)(IMes)Cl] (0.02 mmol), and K₂CO₃ (0.1 mmol) to a pressure vessel.
-
Solvent Addition: Add D₂O (2 mL) to the vessel.
-
Reaction: Seal the vessel and heat at 120 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
NMR Protocol for Quantifying Isotopic Purity
-
Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).
-
Integrate the signals corresponding to the residual protons at positions 3, 4, and 6 of the pyridine ring.
-
Compare the integrals of the residual proton signals to the integral of the internal standard to calculate the percentage of deuterium incorporation at each position.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Integrate the signals corresponding to the deuterium atoms at positions 3, 4, and 6. The relative integrals will show the distribution of deuterium.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the isotopic shifts and splitting patterns of the carbon signals to determine the number of attached deuterium atoms.[3]
-
HRMS Protocol for Determining Isotopic Distribution
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR mass spectrometer) using electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in the region of the molecular ion.
-
Data Analysis:
Conclusion
The synthesis of this compound with high isotopic purity and minimal scrambling is best achieved using methods like iridium-catalyzed H/D exchange, which offer high selectivity under relatively mild conditions. A multi-faceted analytical approach, combining various NMR techniques and HRMS, is crucial for the accurate quantification of deuterium incorporation and the identification of any isotopic scrambling. By employing these advanced synthetic and analytical strategies, researchers can ensure the quality and reliability of their isotopically labeled compounds for critical applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalysed C-6 hydrogen isotope exchange of pyridines – ARCHIE-WeSt [archie-west.ac.uk]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance between a deuterated internal standard, using Zopiclone-d4 as a representative example for compounds containing a 5-chloropyridine-amine moiety, and a hypothetical non-deuterated structural analog. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest accuracy and precision. This document presents supporting experimental data and detailed methodologies to guide the selection of the most appropriate internal standard for bioanalytical applications.
The Critical Role of Internal Standards in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and ionization. The two primary types of internal standards are:
-
Deuterated (Stable Isotope-Labeled) Internal Standards: These are chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical properties ensure they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement.
-
Non-Deuterated (Structural Analogue) Internal Standards: These compounds have a similar chemical structure to the analyte but are not isotopically labeled. While they can correct for some variability, differences in retention time, extraction recovery, and ionization efficiency can lead to less accurate quantification compared to deuterated standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, such as 5-Chloropyridin-3,4,6-d3-2-amine for the analysis of 5-Chloropyridin-2-amine, or in our representative example, Zopiclone-d4 for Zopiclone, provide superior assay performance. The following table summarizes the key performance differences.
| Feature | Deuterated Internal Standard (e.g., Zopiclone-d4) | Non-Deuterated Structural Analogue IS | Rationale |
| Chromatographic Retention Time | Co-elutes with the analyte. | Similar, but distinct retention time. | Near-identical physicochemical properties lead to the same chromatographic behavior, ensuring both are subjected to the same matrix effects at the same time. |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte. | The deuterated standard behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
| Matrix Effects / Ionization | Compensates effectively for ion suppression/enhancement. | Inconsistent compensation due to different ionization efficiencies. | As the deuterated IS co-elutes and has the same ionization properties, it accurately reflects the matrix effects experienced by the analyte. |
| Accuracy & Precision | High accuracy and precision (low %CV). | Can lead to lower accuracy and precision. | By correcting for variability at every stage of the analysis, the analyte/IS peak area ratio remains constant, leading to more reliable results. |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., FDA, EMA).[1] | Acceptable, but may require more extensive validation to prove its suitability. | The use of SIL internal standards is widely recognized as best practice in bioanalytical method validation guidelines. |
Supporting Experimental Data
The following data is from a validated method for the simultaneous quantification of Zopiclone, Zolpidem, and Zaleplon using their respective deuterated internal standards (Zopiclone-d4, Zolpidem-d6, Zaleplon-d4).[2] This serves as a practical example of the performance achievable with a deuterated internal standard for a compound class relevant to 5-Chloropyridin-2-amine.
Table 1: LC-MS/MS Method Validation Summary for Zopiclone using Zopiclone-d4 Internal Standard [2]
| Validation Parameter | Zopiclone Performance | SWGTOX Guideline Acceptance Criteria |
| Calibration Range | 10 - 1000 ng/mL | - |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Intra-Day Precision (%CV) | ≤ 11.2% | < 15% |
| Inter-Day Precision (%CV) | ≤ 9.4% | < 15% |
| Accuracy (% Bias) | ± 11.8% | ± 20% |
| Extraction Recovery | 85 - 95% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Minimized and controlled |
Data presented is representative of the performance for Zopiclone from the cited study.
Experimental Protocols
A detailed methodology is crucial for the replication and cross-validation of results. The following is the experimental protocol for the analysis of Zopiclone using Zopiclone-d4 as the internal standard.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of blood, calibrator, or quality control sample, add the deuterated internal standard solution (Zopiclone-d4).
-
Add 250 µL of saturated sodium borate buffer (pH 9.2).
-
Add 3 mL of a n-butyl chloride/acetonitrile (9:1) extraction solvent.
-
Vortex for 10 minutes and centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu UFLC
-
Mass Spectrometer: AB Sciex 4000 QTRAP
-
Column: Phenomenex Kinetex Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 30% B to 95% B over 3.5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for Zopiclone and its Deuterated Internal Standard [2]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Zopiclone | 389.1 | 217.0 |
| Zopiclone-d4 | 393.1 | 349.2 |
Visualizing the Workflow and Rationale
To better understand the experimental process and the advantages of a deuterated internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloropyridin-3,4,6-d3-2-amine: A Procedural Guide
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle 5-Chloropyridin-3,4,6-d3-2-amine with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound should be regarded as a harmful and irritating substance.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®).[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling powders.[2][3] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[2] |
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[2]
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[2]
-
Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[2]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[2]
-
Waste Segregation : Collect waste this compound in a dedicated, properly labeled, and sealed container.[2] Crucially, do not mix halogenated waste with non-halogenated waste streams.[3]
-
Labeling : The waste container must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers and acids.[4] Keep containers tightly closed.[5]
-
Engage a Licensed Professional : Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste disposal company. These professionals are trained to handle such materials in compliance with all federal, state, and local regulations.[2]
-
Documentation : Maintain a detailed record of the waste, including its composition, quantity, and the date of collection for disposal.[2]
Hazard Profile of Analogous Compounds
The following table summarizes the hazard classifications for 2-Amino-5-chloropyridine, a closely related, non-deuterated analogue. This information should be considered as a guideline for the safe handling of this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed.[6][7][8] |
| Acute Dermal Toxicity | Category 3 | H311/H312: Toxic or Harmful in contact with skin.[6][7] |
| Skin Corrosion/Irritation | Category 1A or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage or causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life. |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Chloropyridin-3,4,6-d3-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloropyridin-3,4,6-d3-2-amine. Adherence to these procedures is vital for personnel safety and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. All personnel must use the following equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | Protects against splashes of the chemical which could cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Viton®).[1][4] It is recommended to wear two pairs of gloves.[5] | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[1] Double gloving provides an extra layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling the solid to avoid dust inhalation.[4] | Minimizes the risk of inhaling harmful dust or vapors. All handling of the solid compound should be done in a certified chemical fume hood.[1] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[4] For larger quantities, a chemical-resistant apron or suit may be necessary. | Prevents accidental skin contact with the chemical.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[4][6]
-
Inert Atmosphere: To maintain isotopic purity and prevent H-D exchange, handle the compound under a dry, inert atmosphere such as nitrogen or argon, especially when preparing solutions.[2][7]
-
Acclimatization: Before opening, allow the sealed container of the deuterated compound to warm to room temperature to prevent moisture condensation.[2][7]
-
Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance in a controlled environment.[2]
-
Solution Preparation: Dissolve the compound in a suitable high-purity, and preferably aprotic, solvent. Prepare stock solutions in Class A volumetric flasks and store them in clearly labeled amber vials with PTFE-lined caps.[7]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.
Storage:
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][8] Refrigeration or freezing at -20°C is often recommended for long-term storage.[7] Always consult the manufacturer's specific storage instructions.
-
Incompatibilities: Store away from strong oxidizing agents and acids.[8][9]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[1]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as hazardous waste due to its chlorinated pyridine structure.[1]
-
Waste Collection:
-
Disposal Method:
-
Professional Disposal: Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical waste.[4]
-
Documentation: Maintain detailed records of the waste, including its composition, quantity, and collection date for disposal.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
